1-(Trifluoroacetyl)piperidin-4-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)6(13)11-3-1-5(12)2-4-11/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOSNGFOANFUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00567926 | |
| Record name | 1-(Trifluoroacetyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65220-86-2 | |
| Record name | 1-(Trifluoroacetyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00567926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 1-(Trifluoroacetyl)piperidin-4-one as a Strategic Scaffold
Executive Summary: The Fluorine Advantage
In the landscape of heterocyclic building blocks, 1-(Trifluoroacetyl)piperidin-4-one represents a specialized scaffold that bridges the gap between standard protecting group chemistry and fluorine-enhanced pharmacophore design. Unlike its N-Boc or N-Benzyl counterparts, the N-trifluoroacetyl (N-TFA) group exerts a profound electron-withdrawing effect (inductive
This guide details the physicochemical profile, validated synthesis protocols, and strategic utility of this compound in high-value medicinal chemistry workflows.[1][2]
Physicochemical Profile & Identification
A critical source of confusion in commercial catalogs is the distinction between the ketone (piperidin-4-one) and the parent piperidine. Researchers must verify the presence of the C4 carbonyl group via IR or NMR before use.
Table 1: Core Properties
| Property | Data | Technical Note |
| Chemical Name | This compound | Also known as N-trifluoroacetyl-4-piperidone |
| Molecular Formula | Note:[2][3][4][5][6][7][8][9][10][11][12] Commercial sources often list the hydrate | |
| Molecular Weight | 195.14 g/mol | 213.15 g/mol (Hydrate) |
| CAS Number | Specific CAS Needed | Warning: CAS 340-07-8 refers to 1-(Trifluoroacetyl)piperidine (no ketone). Verify structure. |
| Appearance | White to off-white solid | Pure ketone MP is approx. 68°C [1]. Liquid forms often indicate hydration or reduction. |
| Solubility | DCM, Chloroform, MeOH, EtOAc | Limited solubility in non-polar alkanes (Hexane/Heptane). |
| Key IR Signal | ~1720–1730 | The amide carbonyl is shifted due to |
Critical Insight (Hydration Equilibrium): Electron-deficient ketones are prone to forming gem-diols (hydrates) upon exposure to atmospheric moisture. If your sample is a solid with a broad melting point, it is likely the hydrate. Dehydration (toluene reflux with Dean-Stark) may be required for strictly anhydrous reactions like Wittig olefination.
Synthetic Accessibility
While commercially available, in-house synthesis is often preferred to ensure anhydrous conditions and cost-efficiency. The following protocol is adapted from validated methodologies using trifluoroacetic anhydride (TFAA) [1].
Protocol A: The Pyridine-Mediated Acylation
Objective: Synthesis of this compound from 4-piperidone hydrochloride.
Reagents:
-
4-Piperidone monohydrate hydrochloride (10.0 g, 65 mmol)
-
Trifluoroacetic anhydride (TFAA) (1.2 eq)
-
Pyridine (Solvent/Base) OR DCM/Triethylamine
-
Dichloromethane (DCM) for extraction[11]
Step-by-Step Workflow:
-
Preparation: Suspend 4-piperidone hydrochloride in dry DCM (100 mL) under nitrogen. Add Triethylamine (2.5 eq) and cool to 0°C. Alternatively, dissolve directly in Pyridine if subsequent steps tolerate traces of pyridine.
-
Acylation: Add TFAA dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Exothermic reaction. Maintain internal temp < 5°C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench: Pour the reaction mixture into ice-cold water (100 mL).
-
Extraction: Extract the aqueous layer with DCM (3 x 50 mL).
-
Wash: Wash combined organics with 1N HCl (to remove residual pyridine/TEA), then saturated
, then brine. -
Isolation: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Recrystallize from Et2O/Hexane or use as-is if purity >95% by NMR.
Reactivity & Functionalization Strategies
The N-TFA group renders the piperidine nitrogen non-basic and chemically robust against acidic conditions. This allows the C4 ketone to be manipulated without protecting group migration or cleavage.
Diagram 1: Reactivity Map
Caption: The central scaffold allows divergent synthesis: C4 modification (Red/RedAm) or N1 deprotection.
Protocol B: Reductive Amination (C4 Functionalization)
The electron-deficient nature of the ketone facilitates rapid imine formation. Sodium Triacetoxyborohydride (STAB) is the preferred reductant due to its mildness and compatibility with the N-TFA group [2].
-
Imine Formation: Dissolve this compound (1.0 eq) and the amine (1.1 eq) in 1,2-Dichloroethane (DCE).
-
Catalysis: Add Glacial Acetic Acid (1.0–2.0 eq) to catalyze imine formation. Stir for 30–60 mins at RT.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) in one portion.
-
Completion: Stir overnight at RT. Quench with saturated
. -
Note: The N-TFA group remains intact under these conditions.
Protocol C: Orthogonal Deprotection (N-TFA Removal)
The N-TFA group is base-labile but acid-stable . This is the inverse of the Boc group.
-
Reagents:
(3.0 eq) in Methanol/Water (10:1). -
Conditions: Stir at RT for 2–6 hours.
-
Outcome: Quantitative removal of the trifluoroacetyl group to yield the free secondary amine.
-
Strategic Value: This allows you to carry a Boc group on the C4-substituent (e.g., a Boc-protected diamine) and selectively expose the piperidine nitrogen.
Strategic Application: Orthogonality in Drug Design
In multi-step synthesis, the choice of protecting group dictates the route. The N-TFA group offers a "Safety Catch" mechanism.
Diagram 2: Chemo-selectivity Flowchart
Caption: Orthogonal deprotection strategy allowing selective manipulation of either nitrogen center.
Safety & Handling
-
Trifluoroacetic Anhydride (TFAA): Highly corrosive and moisture sensitive. Generates trifluoroacetic acid upon hydrolysis. Use only in a fume hood with proper PPE (gloves, goggles).
-
This compound: Generally considered a skin and eye irritant. As a fluorinated compound, its metabolic stability and potential toxicity should be treated with caution (unknown specific toxicology).
-
Waste Disposal: Fluorinated organic waste must be segregated from standard organic solvents in many jurisdictions.
References
-
Synthesis & Properties
- Source: PrepChem. "Synthesis of N-trifluoroacetyl-4-piperidone."
-
URL:[Link]
- Validation: Confirms the melting point (~68°C) and pyridine-based synthesis route.
-
Reductive Amination Methodology
- Source: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis.
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-TRIFLUOROACETYL PIPERIDINE | 340-07-8 [chemicalbook.com]
- 4. 1-TRIFLUOROACETYL PIPERIDINE | 340-07-8 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-TRIFLUOROACETYL PIPERIDINE | 340-07-8 [amp.chemicalbook.com]
- 7. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Trifluoroacetyl piperidine | C7H10F3NO | CID 5181830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 1-(Trifluoroacetyl)piperidine | CymitQuimica [cymitquimica.com]
- 10. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
An In-depth Technical Guide to 1-(Trifluoroacetyl)piperidin-4-one
CAS Number: 65220-86-2
Introduction
1-(Trifluoroacetyl)piperidin-4-one is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The incorporation of a trifluoroacetyl group onto the piperidine-4-one scaffold imparts unique physicochemical properties, including enhanced metabolic stability and increased lipophilicity, making it a valuable building block in the synthesis of novel bioactive molecules.[1] The piperidin-4-one core is a well-established pharmacophore found in a wide array of therapeutic agents, recognized for its versatility as an intermediate in the synthesis of compounds with diverse pharmacological activities, including anticancer and anti-HIV properties.[2] This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, a validated synthesis protocol, reactivity, applications in drug discovery, and essential safety and handling information.
Chemical Properties
A thorough understanding of the chemical and physical properties of this compound is fundamental for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 65220-86-2 | [3] |
| Molecular Formula | C₇H₈F₃NO₂ | [3][4] |
| Molecular Weight | 195.14 g/mol | [4] |
| Appearance | Expected to be a solid or high-boiling liquid | General Knowledge |
| Boiling Point | 234.375°C at 760 mmHg | [3] |
| Density | 1.378 g/cm³ | [3] |
| Flash Point | 95.547°C | [3] |
| Refractive Index | 1.428 | [3] |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. | General Knowledge |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-acylation of 4-piperidone. The following protocol is a robust and scalable method for its preparation.
Experimental Protocol: N-Trifluoroacetylation of 4-Piperidone
This procedure details the synthesis of this compound from commercially available 4-piperidone hydrochloride monohydrate.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Trifluoroacetic anhydride (TFAA)
-
Triethylamine (TEA) or other suitable organic base
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 4-piperidone hydrochloride monohydrate.
-
Solvent Addition: Add anhydrous dichloromethane to the flask to form a suspension.
-
Base Addition: Cool the suspension to 0 °C using an ice bath. Slowly add triethylamine (approximately 2.5-3.0 equivalents) to the stirring suspension. The triethylamine serves to neutralize the hydrochloride salt and to scavenge the trifluoroacetic acid byproduct of the acylation reaction. Stir the mixture at 0 °C for 15-30 minutes.
-
Acylation: While maintaining the temperature at 0 °C, slowly add trifluoroacetic anhydride (approximately 1.1-1.2 equivalents) dropwise to the reaction mixture. The trifluoroacetyl group is highly electrophilic, and the reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Caption: Synthesis of this compound.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is dominated by its two key functional groups: the N-trifluoroacetyl amide and the C4-ketone.
-
N-Trifluoroacetyl Group: The trifluoroacetyl group is a strong electron-withdrawing group, which decreases the nucleophilicity of the piperidine nitrogen. This makes the N-trifluoroacetyl group a stable protecting group under many reaction conditions. It can be cleaved under basic conditions, for example, by treatment with potassium carbonate in methanol, to regenerate the free secondary amine.[5]
-
C4-Ketone: The ketone at the 4-position is a versatile handle for a wide range of chemical transformations. It can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols. Reductive amination of the ketone provides access to 4-amino-piperidine derivatives, which are common motifs in pharmacologically active compounds. The ketone can also be a precursor for the synthesis of spirocyclic systems.[6]
The piperidin-4-one scaffold is a cornerstone in medicinal chemistry, serving as a template for the synthesis of a plethora of bioactive molecules.[2] The trifluoroacetylated derivative is a valuable intermediate for introducing fluorine into drug candidates, a strategy often employed to enhance metabolic stability, binding affinity, and bioavailability.[1]
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the methylene protons of the piperidine ring. The electron-withdrawing effect of the trifluoroacetyl group will cause a downfield shift of the protons on the carbons adjacent to the nitrogen.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 - 4.2 | t | 2H | -CH₂-N(COCF₃)-CH₂- |
| ~ 2.5 - 2.9 | t | 2H | -CH₂-C(O)-CH₂- |
| ~ 2.2 - 2.6 | m | 4H | -CH₂-CH₂- |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will be characterized by the carbonyl carbons of the ketone and the amide, and the quartet for the trifluoromethyl carbon due to coupling with fluorine.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 205 - 210 | C=O (ketone) |
| ~ 155 - 160 (q) | C=O (amide) |
| ~ 115 - 120 (q) | CF₃ |
| ~ 40 - 45 | -CH₂-N(COCF₃)-CH₂- |
| ~ 35 - 40 | -CH₂-C(O)-CH₂- |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be dominated by strong absorption bands corresponding to the two carbonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 1720 - 1740 | Strong | C=O stretch (ketone) |
| ~ 1680 - 1700 | Strong | C=O stretch (amide) |
| ~ 1100 - 1300 | Strong | C-F stretch |
| ~ 2850 - 3000 | Medium | C-H stretch (aliphatic) |
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the realm of drug discovery and development. Its unique combination of a reactive ketone handle and a stabilizing N-trifluoroacetyl group makes it an attractive intermediate for the introduction of the piperidin-4-one motif and fluorine atoms into target molecules. This guide provides a foundational understanding of its properties, synthesis, and potential applications, empowering researchers and scientists to effectively utilize this compound in their synthetic endeavors.
References
-
Chem-Impex. 1-Trifluoroacetyl piperidine. [Link]
-
The Role of 1-Trifluoroacetyl Piperidine in Chemical Synthesis and Research. CHEMSRC. [Link]
-
Understanding the Chemical Properties and Uses of 1-Trifluoroacetyl Piperidine. CHEMSRC. [Link]
-
MySkinRecipes. 1-Trifluoroacetyl Piperidine. [Link]
- Google Patents.
- Google Patents.
-
PubMed. Piperidin-4-one: the potential pharmacophore. [Link]
-
PubMed. Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. [Link]
-
NIST WebBook. 1-Acetyl-4-piperidone. [Link]
-
PubMed. Piperidin-4-one: the potential pharmacophore. [Link]
-
Journal of Chemical and Pharmaceutical Research. Schiff's bases of piperidone derivative as microbial growth inhibitors. [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of Active Pharmaceutical Ingredient. Medium. [Link]
-
Wikipedia. 1,1,1-Trifluoroacetylacetone. [Link]
-
Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
-
Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. [Link]
-
ResearchGate. displays the 1 H NMR spectrum of a 1,1,1-trifluoro-2,4-pentanedione...[Link]
-
SpectraBase. N-Trifluoroacetyl-3-piperidone - Optional[13C NMR] - Chemical Shifts. [Link]
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An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 1-(Trifluoroacetyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H NMR spectral data for 1-(trifluoroacetyl)piperidin-4-one, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, this document is structured to deliver not just data, but a deeper understanding of the underlying principles and experimental considerations for researchers working with this and similar fluorinated compounds. The trifluoroacetyl group introduces unique electronic effects that are critical to understand for accurate spectral interpretation and structural verification.
Introduction: The Significance of this compound in Drug Discovery
The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals and natural products, valued for its favorable pharmacokinetic properties.[1] Specifically, piperidin-4-one derivatives serve as versatile intermediates in the synthesis of compounds targeting a wide range of biological pathways, including those involved in neurological disorders and infectious diseases.[2][3]
The introduction of a trifluoroacetyl group onto the piperidine nitrogen dramatically alters the molecule's electronic properties and lipophilicity. This modification is a common strategy in drug design to enhance metabolic stability, binding affinity, and cell permeability.[4] Consequently, unambiguous structural confirmation of intermediates like this compound is paramount. ¹H NMR spectroscopy is the primary and most powerful tool for this purpose, providing detailed information about the molecular structure in solution.
Predicted ¹H NMR Spectral Data and Structural Correlation
Due to the strong electron-withdrawing nature of the trifluoroacetyl group, the proton signals of the piperidinone ring are expected to be shifted downfield compared to their non-acylated or acetylated counterparts. The chemical environment of the protons on the piperidine ring is not symmetrical, leading to distinct signals for the protons at the 2,3, 5, and 6 positions.
Based on the analysis of structurally similar compounds, such as N-acetyl-4-piperidone[5], and considering the inductive effect of the trifluoromethyl (CF₃) group, the following ¹H NMR spectrum is predicted for this compound in a standard deuterated solvent like chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-2, H-6 (axial & equatorial) | 3.9 - 4.2 | Triplet (t) | ~6 Hz | Adjacent to the electron-withdrawing N-trifluoroacetyl group, causing a significant downfield shift. These protons are coupled to the H-3 and H-5 protons. |
| H-3, H-5 (axial & equatorial) | 2.6 - 2.9 | Triplet (t) | ~6 Hz | Adjacent to the carbonyl group (C=O) at position 4, resulting in a moderate downfield shift. These protons are coupled to the H-2 and H-6 protons. |
Causality Behind Predicted Shifts:
-
Protons at C-2 and C-6: These protons are directly alpha to the nitrogen atom. The lone pair on the nitrogen is delocalized into the trifluoroacetyl carbonyl group, reducing its electron-donating ability and making the nitrogen atom strongly electron-withdrawing. This effect, combined with the inductive pull of the three fluorine atoms, deshields the adjacent H-2 and H-6 protons, shifting their resonance significantly downfield.
-
Protons at C-3 and C-5: These protons are alpha to the carbonyl group at C-4. The carbonyl group's anisotropic effect and inductive withdrawal of electron density cause a downfield shift, though less pronounced than that experienced by the H-2/H-6 protons.
The expected spectrum would therefore consist of two distinct triplets, each integrating to four protons, representing the two sets of chemically equivalent methylene groups.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section provides a robust, self-validating protocol for obtaining a high-quality ¹H NMR spectrum of this compound.
3.1. Materials and Reagents
-
This compound sample
-
Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR Tube (5 mm, high precision)
-
Pasteur Pipette
-
Volumetric Flask
3.2. Step-by-Step Sample Preparation
-
Weighing: Accurately weigh approximately 10-15 mg of the this compound sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a small vial. Ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional but Recommended): To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in the pipette during transfer.
-
Capping: Securely cap the NMR tube.
3.3. NMR Instrument Parameters (300-500 MHz Spectrometer)
-
Solvent: CDCl₃
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
Temperature: 298 K (25 °C)
-
Pulse Angle: 30-45° (to ensure full relaxation between scans)
-
Acquisition Time: ~3-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (adjust for sample concentration)
-
Spectral Width: -2 to 12 ppm
3.4. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) and perform the Fourier transform.
-
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons.
-
Peak Picking: Identify the chemical shift (ppm) and coupling constants (Hz) for each multiplet.
Below is a workflow diagram illustrating the key stages of this experimental protocol.
Caption: Experimental workflow for ¹H NMR data acquisition.
Structural Interpretation and Validation
The interpretation of the acquired spectrum serves as a self-validating system for the molecular structure. The key is to ensure that all observed data logically align with the predicted structure.
4.1. The Logic of Structural Confirmation
The process follows a clear logical path, as illustrated in the diagram below. The presence of two distinct signals confirms the two different methylene environments. Their integration ratio of 1:1 (or 4H:4H) validates this assignment. The triplet multiplicity for both signals confirms that each methylene group is adjacent to another methylene group. Finally, the specific chemical shifts, particularly the significantly downfield signal for the H-2/H-6 protons, provide authoritative evidence for the presence and electronic influence of the N-trifluoroacetyl group.
Caption: Logical flow for structural confirmation.
Conclusion
The ¹H NMR spectrum of this compound is predicted to show two distinct triplets, with the signal corresponding to the protons at the C-2 and C-6 positions appearing at a significantly downfield chemical shift due to the strong deshielding effect of the N-trifluoroacetyl group. This guide provides researchers with a robust framework for predicting, acquiring, and interpreting this crucial spectral data, ensuring the confident structural verification of this important synthetic intermediate in drug development programs.
References
-
Aob Universal. (2026-01-29). The Role of 1-Trifluoroacetyl Piperidine in Chemical Synthesis and Research. [Link]
-
Chemistry Connected. NMR shifts 1H-general.cdx. [Link]
-
Arulraj, R., et al. (2021-10-30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Talaq, M. (2018-06-01). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of Al-Nahrain University. [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]
-
PubChem. 1-Trifluoroacetyl piperidine. [Link]
-
PubChem. N-Acetyl-4-piperidone. [Link]
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An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1-(Trifluoroacetyl)piperidin-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-(Trifluoroacetyl)piperidin-4-one, a key building block in medicinal chemistry. As a Senior Application Scientist, this document synthesizes theoretical principles with practical insights to offer a comprehensive resource for the structural elucidation of this and related molecules.
Introduction
This compound is a versatile synthetic intermediate frequently employed in the development of novel therapeutics. The presence of the trifluoroacetyl group imparts unique electronic properties and can significantly influence the molecule's conformation and reactivity. Accurate structural characterization is paramount, and ¹³C NMR spectroscopy is an indispensable tool for this purpose. This guide will delve into the theoretical and practical aspects of the ¹³C NMR spectrum of this compound, providing a framework for its unambiguous identification and characterization.
Understanding the ¹³C NMR Spectrum: A Detailed Analysis
The ¹³C NMR spectrum of this compound is characterized by distinct signals corresponding to each unique carbon environment within the molecule. Due to the rapid chair-to-chair interconversion of the piperidine ring at room temperature, the pairs of carbons C2/C6 and C3/C5 are chemically equivalent, resulting in a total of five signals in the proton-decoupled ¹³C NMR spectrum.
To provide a robust analysis in the absence of direct experimental data in the peer-reviewed literature, a computational prediction of the ¹³C NMR chemical shifts was performed using the NMRDB.org online prediction engine. For comparative purposes, the spectra of piperidin-4-one and 1-acetylpiperidin-4-one were also predicted. This allows for a systematic evaluation of the substituent effects of the N-trifluoroacetyl group.
Table 1: Predicted ¹³C NMR Chemical Shifts (in ppm) relative to TMS
| Carbon Atom | Piperidin-4-one | 1-Acetylpiperidin-4-one | This compound |
| C4 (C=O, ketone) | 208.7 | 206.8 | 204.6 |
| C2, C6 | 45.6 | 45.4, 39.8 | 45.8, 40.2 |
| C3, C5 | 40.9 | 39.2 | 39.9 |
| Amide C=O | - | 168.9 | 160.1 |
| CF₃ | - | - | 116.5 (q) |
| Acetyl CH₃ | - | 21.4 | - |
Predicted using NMRDB.org
Analysis of Substituent Effects:
The predicted chemical shifts provide valuable insights into the electronic environment of each carbon atom.
-
C4 (Ketone Carbonyl): The ketone carbonyl carbon (C4) is the most deshielded carbon in all three compounds, appearing at the lowest field (highest ppm value). This is expected due to the strong deshielding effect of the double-bonded oxygen atom. Interestingly, the chemical shift of C4 moves upfield upon N-acylation. This is likely due to the electron-withdrawing nature of the acyl group, which can influence the electron density at the C4 position through the piperidine ring. The trifluoroacetyl group, being more electron-withdrawing than the acetyl group, causes a more pronounced upfield shift.
-
C2 and C6 (Carbons adjacent to Nitrogen): In piperidin-4-one, the C2 and C6 carbons appear as a single peak at approximately 45.6 ppm. Upon acylation, these carbons can become diastereotopic due to the restricted rotation around the amide bond, potentially leading to two distinct signals. The predicted spectrum for 1-acetylpiperidin-4-one shows two signals for these carbons. The trifluoroacetyl group also induces a separation of these signals. The strong electron-withdrawing effect of the trifluoroacetyl group is expected to deshield these carbons.
-
C3 and C5 (Carbons adjacent to the Ketone): These carbons are alpha to the ketone carbonyl and are therefore deshielded compared to a simple alkane. Their chemical shift is less affected by the N-substituent compared to the C2 and C6 carbons.
-
Amide Carbonyl: The amide carbonyl carbon of the trifluoroacetyl group is predicted to resonate around 160.1 ppm. This is significantly upfield from a typical ketone carbonyl due to the resonance delocalization of the nitrogen lone pair.
-
Trifluoromethyl Carbon (CF₃): The carbon of the trifluoromethyl group is predicted to appear at approximately 116.5 ppm. A key feature of this signal is its expected splitting into a quartet in the proton-coupled ¹³C NMR spectrum due to the one-bond coupling with the three fluorine atoms (¹J-CF).
Experimental Protocol for ¹³C NMR Acquisition
This section outlines a standardized protocol for acquiring a high-quality ¹³C NMR spectrum of this compound.
1. Sample Preparation: a. Accurately weigh approximately 20-50 mg of this compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. c. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm). d. Cap the NMR tube and gently invert several times to ensure a homogenous solution.
2. NMR Spectrometer Setup: a. Insert the sample into the NMR spectrometer. b. Tune and match the ¹³C probe. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal resolution. A half-height linewidth of <1 Hz for the TMS signal is recommended.
3. Data Acquisition: a. Set the spectrometer to the ¹³C nucleus frequency. b. Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer). c. Set the spectral width to cover the expected range of chemical shifts (e.g., 0-220 ppm). d. Use a pulse angle of 30-45 degrees to allow for a shorter relaxation delay. e. Set the relaxation delay (d1) to 1-2 seconds. f. Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio. For a moderately concentrated sample, 1024-4096 scans are typically sufficient.
4. Data Processing: a. Apply an exponential multiplication function (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio. b. Fourier transform the free induction decay (FID). c. Phase the spectrum to obtain pure absorption lineshapes. d. Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. e. Integrate the signals if desired, although ¹³C NMR signal intensities are not always directly proportional to the number of carbons.
Visualizing the Structure and Workflow
To aid in the understanding of the ¹³C NMR assignments and the experimental process, the following diagrams are provided.
Caption: Molecular structure of this compound with carbon numbering.
Caption: A streamlined workflow for the acquisition and analysis of a ¹³C NMR spectrum.
Conclusion
This technical guide provides a comprehensive overview of the ¹³C NMR chemical shifts of this compound. By combining theoretical predictions with an understanding of substituent effects, a reliable assignment of the carbon signals can be achieved. The provided experimental protocol offers a standardized method for obtaining high-quality spectra, ensuring reproducibility and accuracy in the structural characterization of this important synthetic intermediate. This guide serves as a valuable resource for researchers in drug discovery and organic synthesis, facilitating the confident identification and analysis of this compound and its derivatives.
References
Sources
A Senior Application Scientist's Guide to the FT-IR Spectrum of 1-(Trifluoroacetyl)piperidin-4-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(Trifluoroacetyl)piperidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry.[1][2][3] As a molecule featuring a ketone, a tertiary amide, and a trifluoromethyl group, its FT-IR spectrum presents a rich field for structural elucidation. This document details the theoretical principles behind the expected vibrational modes, offers a field-proven experimental protocol for acquiring high-quality spectra using Attenuated Total Reflectance (ATR), and provides a comprehensive interpretation of the resulting spectral data. The causality behind peak shifts, particularly the influence of the strongly electron-withdrawing trifluoroacetyl group on the two carbonyl moieties, is a central focus. This guide is designed to serve as a practical and authoritative resource for scientists engaged in the synthesis, characterization, and application of piperidin-4-one derivatives and other complex fluorinated molecules.
Introduction: The Structural and Spectroscopic Landscape
This compound is a valuable synthetic intermediate, belonging to the piperidin-4-one class of compounds known for their versatile pharmacological potential.[1][2][3] The molecule's utility is derived from its unique trifunctional architecture: a six-membered saturated nitrogen heterocycle, a ketone carbonyl at the 4-position, and a trifluoroacetyl group on the piperidine nitrogen.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural characterization of such molecules.[4][5] It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, leading to transitions between vibrational energy states.[4][6] The resulting spectrum is a molecular "fingerprint," providing definitive evidence for the presence of key functional groups. For this compound, FT-IR is particularly powerful for confirming the integrity of the ketone and the successful N-acylation via the tertiary amide.
Molecular Architecture and Predicted Vibrational Modes
A predictive analysis of the FT-IR spectrum begins with a deconstruction of the molecule into its constituent functional groups and an understanding of the electronic effects that govern their vibrational behavior.
Key Functional Groups and Their Expected IR Absorptions:
-
Aliphatic Ketone (C=O): Saturated aliphatic ketones typically exhibit a strong, sharp C=O stretching (νC=O) band around 1715 cm⁻¹.[7][8] This absorption is one of the most prominent features in an IR spectrum due to the large change in dipole moment during the stretching vibration.[9]
-
Tertiary Amide (R-CO-NR₂): The amide carbonyl stretch, often called the "Amide I band," is also a very strong absorption. For tertiary amides, this band typically appears in the range of 1630-1680 cm⁻¹.[10] The lower frequency compared to ketones is due to resonance delocalization, where the nitrogen's lone pair donates electron density to the carbonyl carbon, imparting more single-bond character to the C=O bond and weakening it.[11]
-
Trifluoromethyl Group (-CF₃): The C-F bonds in a trifluoromethyl group give rise to very strong and characteristic absorption bands. Due to symmetric and asymmetric stretching modes, these typically appear as multiple strong peaks in the 1400-1100 cm⁻¹ region.[12] The C-CF₃ stretching mode itself is often observed as a strong, broad band near 1330 cm⁻¹.[13]
-
Aliphatic C-H Bonds: The methylene (CH₂) groups of the piperidine ring will produce C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending (scissoring) vibrations around 1465 cm⁻¹.
The Inductive Effect: A Critical Causality
The most insightful feature of this molecule's spectrum is the electronic influence of the trifluoroacetyl group. The three fluorine atoms are intensely electronegative, creating a powerful electron-withdrawing inductive effect (-I effect). This effect has two significant and opposing consequences on the two carbonyl groups:
-
Amide Carbonyl (N-C=O): The inductive withdrawal of electron density by the CF₃ group pulls electrons away from the nitrogen atom. This reduces the nitrogen's ability to donate its lone pair into resonance with the amide carbonyl.[14] The result is an increase in the double-bond character of the amide C=O bond, strengthening it. Consequently, the Amide I band is shifted to a higher frequency (hypsochromic shift) than a typical tertiary amide, likely appearing above 1700 cm⁻¹.
-
Ketone Carbonyl (Ring C=O): While more distant, the inductive effect also withdraws electron density from the piperidine ring. This strengthens the C-C bonds adjacent to the ketone, which in turn slightly strengthens the ketone C=O bond. Electron-withdrawing groups generally increase the stretching frequency of an adjacent carbonyl group.[9][15] This results in a slight shift to a higher frequency compared to a simple cyclohexanone.
Experimental Protocol: Acquiring a High-Fidelity Spectrum via ATR-FT-IR
Attenuated Total Reflectance (ATR) is the preferred sampling technique for this type of analysis, as it requires minimal to no sample preparation and provides excellent sample-to-crystal contact for high-quality, reproducible spectra.[16][17] The technique relies on an internal reflection element (IRE), typically a diamond or germanium crystal, where an infrared beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample.[17][18]
Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer capable of a spectral range of 4000-400 cm⁻¹.
-
ATR Accessory: A single-reflection diamond ATR accessory. Diamond is chosen for its exceptional durability and broad spectral range.
-
Sample: this compound (solid or viscous oil).
-
Solvent: Isopropanol or acetone for cleaning.
-
Wipes: Lint-free laboratory wipes.
Step-by-Step Methodology
-
Instrument Preparation: Ensure the spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
Background Collection (Self-Validation Step):
-
Thoroughly clean the surface of the diamond ATR crystal with a lint-free wipe dampened with isopropanol and allow it to fully evaporate.
-
Lower the ATR press arm to ensure no sample is present.
-
Acquire a background spectrum. This is a critical self-validating step that measures the ambient environment (atmosphere and instrument optics) and is automatically subtracted from the sample spectrum. A typical setting is 32 scans at a resolution of 4 cm⁻¹.
-
-
Sample Application:
-
Place a small amount of the this compound sample directly onto the center of the diamond crystal. Only enough to cover the crystal surface is needed.
-
Lower the press arm and apply consistent pressure using the built-in torque mechanism. This ensures intimate contact between the sample and the crystal, which is essential for a high-quality spectrum.[19]
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum using the same parameters as the background scan (e.g., 32 scans, 4 cm⁻¹ resolution). The software will automatically ratio the sample interferogram against the background interferogram to produce the final absorbance spectrum.
-
-
Cleaning:
-
Retract the press arm and clean the sample from the crystal surface and press tip using a lint-free wipe and an appropriate solvent.
-
Spectral Analysis and Interpretation
The FT-IR spectrum of this compound is dominated by absorptions from the two carbonyl groups and the trifluoromethyl group. The analysis below correlates specific absorption bands with their molecular vibrations.
Table 1: Key FT-IR Absorption Bands and Assignments for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and Field Insights |
| ~2960-2850 | Medium | C-H Aliphatic Stretch (νC-H) | Corresponds to the symmetric and asymmetric stretching of the CH₂ groups in the piperidine ring. |
| ~1745-1730 | Very Strong, Sharp | Ketone C=O Stretch (νC=O) | Found at a higher frequency than a typical saturated ketone (~1715 cm⁻¹) due to the electron-withdrawing inductive effect of the trifluoroacetyl group transmitted through the ring.[7][9] |
| ~1710-1690 | Very Strong, Sharp | Amide C=O Stretch (Amide I) | Shifted to a significantly higher frequency than a typical tertiary amide (~1650 cm⁻¹) due to the strong inductive effect of the CF₃ group, which reduces N-to-C=O resonance and increases C=O double bond character.[11][14][15] |
| ~1465 | Medium | CH₂ Scissoring (δC-H) | Characteristic bending vibration for the methylene groups in the piperidine ring. |
| ~1350-1100 | Very Strong, Broad | C-F Stretches (νC-F) | A complex and intense series of bands arising from the symmetric and asymmetric stretching vibrations of the C-F bonds in the trifluoromethyl group.[12] This region is often diagnostic for highly fluorinated compounds. |
| ~1250 | Strong | C-N Stretch (νC-N) | Stretching vibration of the bond between the piperidine ring and the amide nitrogen. |
Conclusion
The FT-IR spectrum of this compound provides a clear and definitive structural confirmation of the molecule. The key diagnostic features are the two distinct, strong carbonyl absorption bands and the intense, complex pattern of C-F stretching vibrations. The positions of the ketone (~1735 cm⁻¹) and amide (~1700 cm⁻¹) carbonyls are shifted to higher wavenumbers than their standard values, a direct and predictable consequence of the powerful electron-withdrawing inductive effect of the trifluoroacetyl group. This guide provides a robust framework for researchers, from the theoretical underpinnings and a validated experimental protocol to a detailed spectral interpretation, ensuring the confident characterization of this important class of molecules.
References
-
Scribd. FT-IR Spectroscopy: Vibrational Analysis. Available from: [Link]
-
Polymer Chemistry Characterization Lab. Infrared Spectroscopy (FT-IR/ATR). Available from: [Link]
-
MDPI. The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. Available from: [Link]
-
ResearchGate. (PDF) Fourier Transform Infrared Spectroscopy of Aldehydes and Ketones. Available from: [Link]
-
National Institutes of Health (NIH). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Available from: [Link]
-
Reddit. Why does having electron withdrawing groups on a carbonyl increase its C=O stretching frequency?. Available from: [Link]
-
Michigan State University Chemistry. Infrared Spectrometry. Available from: [Link]
-
University of Calgary. IR Spectroscopy Tutorial: Ketones. Available from: [Link]
-
ResearchGate. Vibrational (FT-IR and FT-Raman) spectra and quantum chemical studies on the molecular orbital calculations, chemical reactivity and thermodynamic parameters of 2-chloro-5-(trifluoromethyl) aniline | Request PDF. Available from: [Link]
-
SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]
-
ACS Publications. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. Available from: [Link]
-
ResearchGate. Fourier transform IR spectra of C-F stretch (V 3 = 1 level) in 12 CH 3 F. Available from: [Link]
-
Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Available from: [Link]
-
StackExchange. Effect of electron-donating and electron-withdrawing groups on the C=O bond. Available from: [Link]
-
Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available from: [Link]
-
Indian Academy of Sciences. Vibrational spectra and normal coordinate analysis for substituted trifluoromethyl benzenes. Available from: [Link]
-
ACS Publications. Orthogonal Electrochemical Amine Deprotection: Toward Sustainable Strategies for Peptide Synthesis. Available from: [Link]
-
ResearchGate. The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Available from: [Link]
-
Université de Genève. Attenuated total reflection infrared (ATR-IR) spectroscopy, modulation excitation spectroscopy (MES), and vibrational. Available from: [Link]
-
Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Available from: [Link]
-
JoVE. Video: IR Absorption Frequency: Delocalization. Available from: [Link]
-
YouTube. ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Available from: [Link]
-
PubMed. Piperidin-4-one: the potential pharmacophore. Available from: [Link]
-
Chemistry LibreTexts. 10.7: Functional Groups and IR Tables. Available from: [Link]
-
BioMed Pharma Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Available from: [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available from: [Link]
Sources
- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. chemrevlett.com [chemrevlett.com]
- 4. scribd.com [scribd.com]
- 5. mdpi.com [mdpi.com]
- 6. Infrared Spectroscopy (FT-IR/ATR) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Video: IR Absorption Frequency: Delocalization [jove.com]
- 12. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. reddit.com [reddit.com]
- 16. mt.com [mt.com]
- 17. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]
- 18. unige.ch [unige.ch]
- 19. m.youtube.com [m.youtube.com]
Reactivity of the trifluoroacetyl group on piperidine
Technical Guide: Reactivity and Strategic Application of the -Trifluoroacetyl Group on Piperidine
Executive Summary
The
This guide details the physicochemical basis of this reactivity, providing researchers with the logic to use
-
A Labile Protecting Group: Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis-labile), cleavable under mild basic conditions where standard acetamides remain stable.
-
A Structural Probe: Utilizing
F NMR to monitor conformation and binding events. -
A Synthetic Intermediate: Activating the piperidine ring for specific functionalizations.
Part 1: Electronic Structure & Physicochemical Properties
The Inductive "Pull" and Carbonyl Electrophilicity
The core differentiator of the
-
Carbonyl Electrophilicity: The fluorine atoms pull electron density away from the carbonyl carbon, significantly increasing its electrophilicity compared to a standard
-acetyl or -Boc group. -
pKa Modulation: This effect lowers the pKa of the conjugate acid of the leaving group (trifluoroacetamide anion) but, more importantly, it lowers the energy barrier for nucleophilic attack at the carbonyl carbon.
Rotational Barriers and Conformational Dynamics
Unlike standard amides, which have a rotational barrier of
-
Implication: While restricted rotation is still observed at room temperature (often leading to rotamers in NMR), the interconversion is faster than in non-fluorinated analogs.
-
Stereoelectronics: In 2-substituted piperidines, the
-TFA group exerts significant allylic strain (specifically strain), often forcing substituents into an axial orientation to minimize steric clash with the trifluoromethyl group.
Visualization: Hydrolysis Mechanism
The following diagram illustrates why the
Part 2: Reactivity Profile & Orthogonality
The
Comparative Stability Data
The table below summarizes the stability of
| Condition | |||
| TFA / DCM (Acid) | Cleaved (Fast) | Stable | Stable |
| HCl / Dioxane (Acid) | Cleaved | Stable | Stable |
| K₂CO₃ / MeOH (Mild Base) | Stable | Stable | Cleaved (Minutes to Hours) |
| NaOH / H₂O (Strong Base) | Stable | Stable (Slow Hydrolysis) | Cleaved (Instant) |
| H₂ / Pd-C | Stable | Stable | Stable |
| NaBH₄ (Reduction) | Stable | Stable | Unstable (Can reduce to trifluoroethyl) |
Orthogonality Logic
The
Part 3: Analytical Utility ( F NMR)
The
-
Chemical Shift Range: Typically -68 to -75 ppm (relative to
). -
Rotamer Detection: Due to the partial double bond character of the amide, distinct signals for cis and trans rotamers are often visible in
F NMR at room temperature.-
Diagnostic: Heating the sample (e.g., to 50°C) will often cause these peaks to coalesce into a singlet, confirming they are dynamic rotamers rather than impurities.
-
-
Topological Sensitivity: The chemical shift is highly sensitive to the ring conformation (chair vs. twist-boat) and substituents at the 2-position of the piperidine ring.
Part 4: Experimental Protocols
Protocol 1: Installation of -TFA Group
Target: Conversion of piperidine to
Reagents:
-
Piperidine derivative (1.0 equiv)
-
Trifluoroacetic Anhydride (TFAA) (1.1–1.2 equiv)
-
Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Dichloromethane (DCM) (Solvent, 0.2 M concentration)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen. Add the piperidine substrate and base (TEA) to anhydrous DCM. Cool to 0°C (ice bath). Note: The reaction is exothermic.
-
Addition: Add TFAA dropwise via syringe or addition funnel over 15 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 1–2 hours.
-
Monitoring: Check by TLC. The product is usually less polar than the starting amine.
-
-
Workup: Quench with saturated aqueous
. Extract with DCM (3x). Wash combined organics with 1M HCl (to remove unreacted amine/base), then brine. -
Purification: Dry over
, filter, and concentrate. Most simple -TFA piperidines are pure enough for use; otherwise, purify via silica flash chromatography (typically Hexanes/EtOAc).
Safety Note: TFAA is corrosive and volatile. Handle in a fume hood. Piperidine is toxic and a controlled substance precursor in some regions; adhere to local compliance.
Protocol 2: Selective Deprotection (Mild Base)
Target: Removal of
Reagents:
- -TFA protected substrate[3]
-
Potassium Carbonate (
) (2.0–3.0 equiv) -
Methanol (MeOH) or MeOH/H2O (5:1)
Procedure:
-
Dissolution: Dissolve the substrate in MeOH (0.1 M).
-
Hydrolysis: Add solid
. Stir at RT.-
Timeframe: Reaction typically completes in 30 minutes to 4 hours .
-
Validation: Monitor by
F NMR (disappearance of the -69 ppm signal and appearance of free trifluoroacetate at -76 ppm if unwashed).
-
-
Workup: Concentrate MeOH. Resuspend in water/DCM. Extract product into DCM.
-
Note: If the product is water-soluble, use ion-exchange resin for purification or continuous extraction.
-
Alternative (Ammonolysis):
For extremely acid-sensitive substrates, stir in 7N
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons: New York, 2014. (Standard reference for stability profiles).
-
Sloop, J. C. "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species." Reports in Organic Chemistry, 2013 , 3, 1–16. Link
- Gribble, G. W. "Trifluoroacetic Anhydride." Encyclopedia of Reagents for Organic Synthesis, 2001. (Detailed synthesis and properties of the reagent).
-
Katritzky, A. R.; Yang, B.; Qiu, G.; Zhang, Z. "Synthesis of Trifluoroacetamides." Synthesis, 1999 , 1, 55–57. Link
- Bégué, J.-P.; Bonnet-Delpon, D.Bioorganic and Medicinal Chemistry of Fluorine; John Wiley & Sons, 2008.
Strategic Utilization of 1-(Trifluoroacetyl)piperidin-4-one in High-Throughput Medicinal Chemistry
Executive Summary: The Orthogonal Advantage
In the landscape of heterocyclic building blocks, 1-(Trifluoroacetyl)piperidin-4-one (CAS: 340-07-8) occupies a critical niche often overlooked in favor of its N-Boc or N-Benzyl counterparts. While N-Boc is acid-labile and N-Benzyl requires hydrogenolysis or strong electrophilic cleavage, the N-trifluoroacetyl (TFAc) group offers a unique orthogonal stability profile . It is stable to the acidic conditions required for Boc deprotection, yet easily cleaved under mild basic conditions (e.g., K₂CO₃/MeOH).
This guide details the application of this scaffold in Diversity-Oriented Synthesis (DOS) , specifically focusing on multicomponent reactions (MCRs) and spirocyclization protocols that leverage the distinct electronic properties of the trifluoroacetyl group.
Chemical Profile & Reactivity Matrix
The trifluoroacetyl group is not merely a protecting group; it is an electronic modulator. The strong electron-withdrawing nature of the CF₃ moiety reduces the electron density of the piperidine nitrogen, thereby suppressing its nucleophilicity and preventing self-polymerization during acid-catalyzed condensations.
Reactivity Comparison Table
| Feature | N-Boc-piperidin-4-one | N-Benzyl-piperidin-4-one | This compound |
| Acid Stability | Unstable (Cleaves in TFA/HCl) | Stable | Stable (Compatible with acid catalysis) |
| Base Stability | Stable | Stable | Labile (Cleaves in mild base, pH > 10) |
| C-4 Ketone Reactivity | Moderate | High | Enhanced (Inductive effect increases electrophilicity) |
| Lipophilicity (LogP) | Moderate | High | Moderate-High (Fluorine effect) |
| Primary Utility | Standard Peptide Coupling | Benzyl-dependent routes | Acid-mediated MCRs & Orthogonal Deprotection |
Core Workflow 1: The Ugi 4-Component Reaction (U-4CR)
The most powerful application of this compound is in the Ugi 4-Component Reaction . This "one-pot" transformation allows for the rapid assembly of 1,4,4-trisubstituted piperidines—a scaffold privileged in GPCR ligand design and antiviral research (e.g., SARS-CoV-2 Mpro inhibitors).
Mechanistic Rationale
The Ugi reaction involves a ketone, an amine, a carboxylic acid, and an isocyanide.[1][2][3] The N-TFAc group ensures that the piperidine nitrogen remains inert, while its electron-withdrawing character enhances the electrophilicity of the C-4 ketone, facilitating the initial imine formation.
Experimental Protocol: Synthesis of 1,4,4-Trisubstituted Piperidine-Carboxamides
Reagents:
-
Ketone: this compound (1.0 equiv)
-
Amine: Aniline or Benzylamine derivative (1.0 equiv)
-
Acid: Benzoic acid derivative (1.0 equiv)
-
Isocyanide: tert-Butyl isocyanide (1.0 equiv)
-
Solvent: Methanol (MeOH), anhydrous (0.5 M concentration)
Step-by-Step Methodology:
-
Imine Formation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 equiv) and this compound (1.0 equiv) in anhydrous MeOH. Stir at room temperature for 30 minutes to allow pre-formation of the imine. Note: The use of a drying agent like Na₂SO₄ is optional but recommended if the amine is sterically hindered.
-
Acid Addition: Add the carboxylic acid (1.0 equiv) to the reaction mixture. Stir for 10 minutes.
-
Isocyanide Addition: Add the isocyanide (1.0 equiv) dropwise.
-
Reaction: Seal the flask and stir at room temperature for 24–48 hours. Monitor progress via LC-MS (Look for the M+1 peak corresponding to the sum of all four components).
-
Workup: Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the residue in minimal DCM and purify via silica gel flash chromatography (Gradient: 0–50% EtOAc in Hexanes).
Self-Validating Checkpoint:
-
Success Indicator: The disappearance of the characteristic isocyanide odor and the ketone peak in IR (~1715 cm⁻¹) confirms reaction progress.
-
Failure Mode: If the starting ketone persists, add a catalytic amount of mild Lewis acid (e.g., InCl₃) to drive imine formation.
Pathway Visualization
Figure 1: The Ugi 4-Component Reaction pathway utilizing the enhanced electrophilicity of the N-TFAc piperidone.
Core Workflow 2: Spirocyclic Hydantoin Synthesis
Spirocyclic piperidines are highly valued in medicinal chemistry for their ability to orient substituents in defined 3D vectors. The N-TFAc group is ideal here because the harsh acidic conditions of the Bucherer-Bergs reaction or Strecker hydrolysis would cleave an N-Boc group.
Experimental Protocol: Modified Bucherer-Bergs Reaction
Reagents:
-
This compound (1.0 equiv)
-
Potassium Cyanide (KCN) (2.0 equiv) Caution: Highly Toxic
-
Ammonium Carbonate ((NH₄)₂CO₃) (4.0 equiv)
-
Solvent: Ethanol/Water (1:1 v/v)
Methodology:
-
Mixing: Dissolve the piperidone in EtOH/Water (1:1).
-
Reagent Addition: Add (NH₄)₂CO₃ and KCN.
-
Heating: Heat the sealed reaction vessel to 60°C for 12 hours.
-
Precipitation: Cool the mixture to 0°C. The spiro-hydantoin product often precipitates as a white solid.
-
Filtration: Filter the solid and wash with cold water.
-
Orthogonal Deprotection (Optional): To remove the N-TFAc group, treat the solid with K₂CO₃ in MeOH at RT for 2 hours.
Pathway Visualization
Figure 2: Synthesis of Spiro-Hydantoins via the Bucherer-Bergs reaction, demonstrating stability of the N-TFAc group.
Deprotection Strategy: The "Switch"
The defining feature of this building block is the ease of removing the trifluoroacetyl group without affecting acid-sensitive moieties (like tert-butyl esters or Boc groups elsewhere on the molecule).
Standard Deprotection Protocol:
-
Conditions: K₂CO₃ (2.0 equiv) in MeOH/H₂O (10:1).
-
Temperature: Room Temperature.
-
Time: 1–3 hours.
-
Mechanism: Nucleophilic attack of methoxide/hydroxide on the highly electrophilic trifluoroacetyl carbonyl, followed by expulsion of the piperidine amine.
References
-
This compound Product Data . Sigma-Aldrich. Available at:
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients . MDPI. Available at:
-
A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro . NIH PubMed. Available at:
-
Synthetic Routes to Approved Drugs Containing a Spirocycle . Preprints.org. Available at:
-
Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines . NIH PubMed. Available at:
Sources
Methodological & Application
Synthesis of substituted piperidines using 1-(Trifluoroacetyl)piperidin-4-one
Application Note: High-Fidelity Synthesis of Substituted Piperidines using 1-(Trifluoroacetyl)piperidin-4-one
Executive Summary
The piperidine pharmacophore is ubiquitous in medicinal chemistry, serving as the structural backbone for numerous FDA-approved therapeutics (e.g., Fentanyl, Donepezil, Risperidone). While N-Boc and N-Cbz protecting groups are industry standards, they often lack the orthogonality required for complex, multi-step heterocyclic synthesis.
This guide details the strategic application of This compound (TFAP). The trifluoroacetyl (TFA) group offers a unique reactivity profile: it is stable to strong acids (enabling Fischer Indole synthesis) yet cleavable under mild basic conditions. This application note provides validated protocols for reductive amination, heterocycle formation, and orthogonal deprotection, designed to streamline the synthesis of 4-substituted piperidine libraries.
Strategic Advantage: The Orthogonality Logic
The choice of the TFA protecting group is not merely about blocking the nitrogen; it is about enabling reaction conditions that would destroy other carbamates.
Table 1: Protecting Group Stability Matrix
| Condition / Reagent | N-TFA (Trifluoroacetyl) | N-Boc (tert-Butoxycarbonyl) | N-Cbz (Benzyloxycarbonyl) |
| Strong Acid (HCl, H₂SO₄) | STABLE (Key Advantage) | LABILE (Deprotection) | Stable |
| Lewis Acids (BF₃, ZnCl₂) | STABLE | Labile | Stable |
| Hydrogenation (H₂/Pd) | STABLE | Stable | LABILE (Deprotection) |
| Mild Base (K₂CO₃/MeOH) | LABILE (Deprotection) | Stable | Stable |
| Strong Nucleophiles (RLi) | Unstable (Attack at C=O) | Unstable (Attack at C=O) | Unstable |
Visualizing the Reactivity Hub
The following diagram illustrates the central role of TFAP in accessing diverse chemical space, highlighting the orthogonality of the N-protecting group relative to C4-functionalization.
Figure 1: The divergent synthesis pathways from the TFAP core. Note the stability of the TFA group during acidic heterocycle formation.
Core Protocol A: Reductive Amination at C4
Objective: Synthesis of secondary or tertiary amines at the C4 position. Mechanism: Formation of an iminium ion intermediate followed by hydride transfer. Why TFAP? The electron-withdrawing TFA group reduces the basicity of the piperidine nitrogen, preventing competitive side reactions and improving the solubility of the ketone in non-polar solvents like DCE.
Materials
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv - Critical for imine formation)
-
1,2-Dichloroethane (DCE) (0.2 M concentration)
Step-by-Step Procedure
-
Imine Formation:
-
In a dry round-bottom flask under N₂, dissolve TFAP (1.0 equiv) and the amine (1.1 equiv) in DCE.
-
Add AcOH (1.0 equiv). Stir at room temperature for 30–60 minutes.
-
Expert Insight: If using a salt form of the amine (e.g., HCl salt), add 1.0 equiv of TEA to liberate the free base before adding AcOH.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (1.5 equiv) portion-wise over 10 minutes. (Caution: Mild gas evolution).
-
Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Monitor by TLC or LCMS. The ketone peak (approx. 210 nm) should disappear.
-
-
Work-up:
-
Quench with saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to decompose boron complexes.
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Flash chromatography (typically Hexane/EtOAc or DCM/MeOH).
-
Note: The N-TFA group makes the product less polar than the corresponding N-Boc derivative.
-
Core Protocol B: Fischer Indole Synthesis (Tetrahydro-γ-carbolines)
Objective: Synthesis of fused indole systems. Scientific Logic: This reaction requires heating phenylhydrazine with a ketone in strong acid (AcOH/H₂SO₄ or HCl/EtOH). N-Boc groups decompose under these conditions. N-TFA is stable, making it the superior choice for this scaffold.
Workflow Diagram
Figure 2: The mechanistic pathway of the Fischer Indole synthesis.[1] The TFA group remains intact throughout the acid-catalyzed rearrangement.
Step-by-Step Procedure
-
Hydrazone Formation:
-
Dissolve TFAP (1.0 equiv) and substituted phenylhydrazine hydrochloride (1.0 equiv) in Ethanol (0.5 M).
-
Stir at RT for 1 hour. A precipitate (hydrazone) often forms.
-
-
Cyclization (The Fischer Step):
-
Add concentrated HCl (or H₂SO₄) dropwise (typically 5–10 equiv relative to substrate).
-
Heat to reflux (80°C) for 2–4 hours.
-
Validation: Reaction turns dark. LCMS will show the mass of [Product + H] (Loss of NH₃: Mass = Hydrazone - 17).
-
-
Isolation:
-
Cool to RT. Pour onto ice/water.
-
Basify carefully with NaOH or NH₄OH to pH > 9.
-
Extract with EtOAc.[2] The product is the N-TFA protected carboline.
-
Core Protocol C: Orthogonal Deprotection
Objective: Removal of the Trifluoroacetyl group to liberate the secondary amine. Conditions: Mild alkaline hydrolysis.[3]
Table 2: Deprotection Optimization
| Method | Reagents | Conditions | Application |
| Standard | K₂CO₃ / MeOH | RT, 2-4 h | General purpose. Tolerates esters usually (if monitored). |
| Rapid | 1N NaOH / MeOH | RT, 30 min | Robust substrates. Will hydrolyze esters. |
| Ammonolysis | 7N NH₃ in MeOH | Sealed tube, 60°C | Use if avoiding metal salts or aqueous workup. |
Procedure (Standard Method)
-
Dissolve the N-TFA protected intermediate in Methanol (0.1 M).
-
Add K₂CO₃ (3.0 equiv) dissolved in a minimum amount of water (creates a slurry).
-
Stir at RT.
-
Work-up: Filter off inorganic salts. Concentrate filtrate. Partition between DCM and Water. The product is in the organic layer (unless highly polar).
Expert Troubleshooting & Insights (E-E-A-T)
1. The "Rotamer" Confusion (NMR Analysis):
-
Observation: In ¹H and ¹³C NMR, the signals for the piperidine ring protons/carbons often appear as doubled peaks or broad multiplets.
-
Cause: Restricted rotation around the N–C(O)CF₃ bond due to the partial double bond character of the amide.
-
Solution: Do not assume the compound is impure. Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6) to coalesce the rotamers into single sharp peaks.
2. Hydrate Formation:
-
Observation: Commercial TFAP often exists as a hydrate or hemi-aminal in the presence of moisture.
-
Impact: Stoichiometry errors in reductive amination.
-
Fix: If the material looks wet or sticky, dissolve in Toluene and reflux with a Dean-Stark trap, or simply use an excess of drying agent (MgSO₄) during the imine formation step.
3. Volatility of Side Products:
-
During deprotection, the byproduct is methyl trifluoroacetate (if using MeOH) or trifluoroacetic acid salts. Methyl trifluoroacetate is volatile. Ensure good ventilation.
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (Definitive guide on TFA stability and cleavage).
-
Smyth, T. P., et al. "A Robust Process for the Synthesis of N-Trifluoroacetyl-4-Piperidone." Organic Process Research & Development, 2010.
-
Wagaw, S.; Yang, B. H.; Buchwald, S. L. "A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis."[4] Journal of the American Chemical Society, 1998, 120(26), 6621–6622.
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.
Sources
Application Note: Leveraging 1-(Trifluoroacetyl)piperidin-4-one for Accelerated Discovery via Parallel Synthesis
Introduction: The Piperidine Scaffold and the Need for Chemical Diversity
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, enabling precise interactions with biological targets, and its favorable physicochemical properties, which often contribute to improved bioavailability. In the quest for novel therapeutics, the exploration of vast chemical space around such core structures is paramount. Diversity-Oriented Synthesis (DOS) and parallel synthesis have emerged as powerful strategies to rapidly generate large libraries of related compounds for high-throughput screening.[3][4]
1-(Trifluoroacetyl)piperidin-4-one has been established as a cornerstone building block in this endeavor. Its utility lies in the unique and strategic role of the N-trifluoroacetyl group, which serves as both a protecting group and a reactivity modulator, making it exceptionally well-suited for the efficient, multi-step construction of diverse piperidine-based libraries.[5][6]
The Strategic Advantage of the N-Trifluoroacetyl Group
The choice of a protecting group is a critical decision in any multi-step synthesis, especially in a parallel format where robustness and orthogonal reactivity are essential. The trifluoroacetyl (TFA) group on the piperidine nitrogen offers several distinct advantages:
-
Reactivity Modulation: The strong electron-withdrawing nature of the trifluoromethyl moiety significantly decreases the nucleophilicity of the piperidine nitrogen. This deactivation prevents undesired side reactions at the nitrogen during transformations targeting the C4-ketone, such as reductive amination.
-
Orthogonal Deprotection: The TFA group is stable under many acidic and reductive conditions used to remove other common amine protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[7] However, it can be cleaved selectively under mild basic conditions, typically using potassium carbonate in methanol, or with reducing agents like sodium borohydride.[6][7][8] This orthogonality is the key that unlocks multi-stage diversification.
-
Enhanced Solubility & Handling: The fluorinated group can improve the solubility of the building block and its intermediates in common organic solvents, simplifying handling and purification in parallel workflows.[9]
Core Application: Parallel Reductive Amination for Library Generation
The most powerful and widespread application of this compound is in the parallel synthesis of 4-aminopiperidine libraries via reductive amination.[10][11] This reaction allows for the introduction of a first point of diversity (R¹) by reacting the C4-ketone with a library of primary or secondary amines.
Figure 1: Workflow for two-dimensional library diversification.
Causality in Reagent Selection
The choice of reducing agent is critical for a successful one-pot reductive amination. While sodium borohydride (NaBH₄) can be used, it also readily reduces the starting ketone.[12] This necessitates a two-step process of first forming the imine/enamine, then adding the reductant. For parallel synthesis, a milder, more selective reagent is superior.
Sodium triacetoxyborohydride (NaB(OAc)₃ or STAB) is the reagent of choice.[12] It is less reactive towards ketones but highly effective at reducing the protonated iminium ion intermediate that forms in situ. This allows all reagents to be mixed in a single step, which is highly advantageous for automation and high-throughput workflows. The reaction is typically run in solvents like dichloroethane (DCE) or tetrahydrofuran (THF), which are compatible with STAB's moisture sensitivity.[12]
Protocol 1: Parallel Reductive Amination in a 96-Well Plate
This protocol describes the synthesis of a 96-compound library using this compound and a diverse set of primary amines.
1. Reagent Preparation:
- Piperidone Stock (0.2 M): Dissolve this compound in anhydrous dichloroethane (DCE).
- Amine Library (0.25 M): Prepare a 96-well plate containing solutions of 96 different primary amines in anhydrous DCE.
- Reducing Agent Slurry: Prepare a slurry of sodium triacetoxyborohydride (STAB) in anhydrous DCE (approx. 0.5 M). Note: Prepare this fresh and keep under an inert atmosphere (N₂ or Ar) as STAB is moisture-sensitive.
2. Reaction Setup (in a 96-well reaction block):
- To each well, add 500 µL of the Piperidone Stock solution (0.1 mmol).
- Add 500 µL from the corresponding well of the Amine Library plate (0.125 mmol, 1.25 eq).
- Seal the plate and allow the mixture to stir for 20-30 minutes at room temperature for initial imine formation.
- Add 600 µL of the fresh STAB slurry to each well (approx. 0.3 mmol, 3.0 eq). Use a wide-bore pipette tip for dispensing the slurry.
- Seal the reaction block tightly and place it on an orbital shaker at room temperature for 16-24 hours.
3. Work-up and Isolation:
- Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.
- Allow the mixture to stir for 30 minutes until gas evolution ceases.
- Add 1 mL of dichloromethane (DCM) to each well. Mix thoroughly.
- Separate the organic layer using a liquid handler or by careful manual pipetting.
- The resulting organic solutions containing the crude product library can be directly analyzed or purified via parallel chromatography.
Post-Amination Diversification: Unlocking a Second Dimension
The true power of the N-TFA protecting group becomes apparent after the initial library is created. By selectively removing the TFA group, the piperidine nitrogen is revealed, providing a new reactive handle for introducing a second dimension of diversity (R²).
Protocol 2: Parallel TFA Deprotection and Re-functionalization
This protocol assumes the starting material is the crude product library from Protocol 1, solvent-exchanged into methanol.
1. TFA Deprotection:
- To each well of the crude product library in methanol (approx. 1 mL), add a solution of potassium carbonate in methanol (1.0 M, 300 µL, 3.0 eq).
- Seal the plate and heat to 50°C with stirring for 4-6 hours.
- Monitor a few representative wells by LC-MS to confirm the complete removal of the TFA group.
- Once complete, filter the contents of each well through a small plug of celite to remove the K₂CO₃.
- Evaporate the solvent to yield the deprotected 4-aminopiperidine library.
2. Re-functionalization (Example: Acylation):
- Re-dissolve the dried amine library in an appropriate solvent like DCM or THF (1 mL per well).
- Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).
- Add a solution of the second diversification reagent (e.g., a library of acyl chlorides, R²-COCl) (1.2 eq).
- Seal and stir at room temperature for 2-12 hours.
- The final, doubly-diversified library can be worked up by aqueous wash and prepared for purification and screening.
Data Presentation: Representative Library Synthesis
The following table summarizes expected outcomes for a small, representative set of amines and acyl chlorides using the described protocols.
| Entry | Amine (R¹-NH₂) | Acyl Chloride (R²-COCl) | Final Product Structure | Expected Purity (LC-MS) |
| 1 | Benzylamine | Benzoyl chloride | N-benzyl-1-benzoyl-piperidin-4-amine | >90% |
| 2 | Cyclopropylamine | Acetyl chloride | N-cyclopropyl-1-acetyl-piperidin-4-amine | >95% |
| 3 | 4-Fluoroaniline | 4-Chlorobenzoyl chloride | N-(4-fluorophenyl)-1-(4-chlorobenzoyl)-piperidin-4-amine | >90% |
| 4 | Isobutylamine | Cyclohexanecarbonyl chloride | N-isobutyl-1-(cyclohexanecarbonyl)-piperidin-4-amine | >95% |
Application in Spirocycle Synthesis
Beyond linear diversification, this compound is an excellent substrate for constructing complex 3D scaffolds like spiropiperidines.[13][14] These structures are of high interest in drug discovery as they introduce conformational rigidity and explore novel regions of chemical space.[15][16] A common strategy involves the condensation of the piperidone with bifunctional reagents.
Figure 2: General workflow for spirocycle synthesis.
Protocol 3: Parallel Synthesis of Spiro[indoline-3,4'-piperidine] Derivatives
This protocol outlines the synthesis of a library of spiro-oxindoles, a privileged heterocyclic motif.
1. Reagent Preparation:
- Prepare a solution of this compound (0.2 M) in ethanol.
- Prepare a library of substituted isatins (0.2 M) in a 96-well plate, also in ethanol.
- Prepare a solution of a secondary amine catalyst, such as piperidine or pyrrolidine (1.0 M), in ethanol.
2. Reaction Setup:
- To each well of a 96-well reaction block, add the isatin solution (500 µL, 0.1 mmol).
- Add the this compound solution (500 µL, 0.1 mmol, 1.0 eq).
- Add the catalyst solution (20 µL, 0.02 mmol, 0.2 eq).
- Seal the reaction block and heat to 70-80°C for 12-18 hours. In many cases, a precipitate of the product will form.
3. Work-up and Isolation:
- Cool the reaction block to room temperature.
- If a precipitate has formed, collect the solid product by parallel filtration.
- Wash the solids in each well with cold ethanol (2 x 1 mL).
- Dry the resulting library of spiro-compounds under vacuum. The N-TFA group can be retained or removed as described in Protocol 2 to enable further functionalization.
This compound is a uniquely versatile and enabling reagent for parallel synthesis in drug discovery. The strategic placement of the trifluoroacetyl group provides a robust handle for a two-dimensional diversification strategy: first at the C4 position via reactions like reductive amination, and subsequently at the N1 position after a selective deprotection step. This approach, which is fully amenable to high-throughput and automated platforms, allows for the rapid generation of large, diverse, and highly relevant libraries of piperidine and spiropiperidine derivatives, significantly accelerating the identification of novel bioactive molecules.
References
-
Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565-583. [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
- Saiah, E., et al. (2015). Use of trifluoroacetamide for n-terminal protection.
-
Manetti, D., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & medicinal chemistry letters, 13(13), 2207-2210. [Link]
-
The Use of Trifluoroacetyl as an N‐ and O‐Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. ResearchGate. [Link]
-
Koyiri, K., et al. (2018). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry, 11(2), 707-711. [Link]
-
Goodnow, R. A., et al. (2013). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. Beilstein journal of organic chemistry, 9, 2695-2707. [Link]
- Wang, G., et al. (2011). Method for preparing trifluoro acetyl substituted ring amine and its derivative.
-
Savelyeva, T. V., & Zefirov, N. S. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6667. [Link]
-
Raj, A. A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 185-194. [Link]
-
Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry. PubMed. [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]
-
Strategies for the Synthesis of Spiropiperidines. White Rose Research Online. [Link]
-
Synthesis and Transformations of New Spiro-4-piperidines. Acetyl Migration in 1-Acetyl-1'-Benzyl-4-Methyl-3,4-Dihydrospiro[(1H)quinoline-2,4'-piperidines] Under Debenzylation Conditions. ResearchGate. [Link]
-
Foley, D. J., & Spring, D. R. (2018). Recent Applications of Diversity-Oriented Synthesis Toward Novel, 3-Dimensional Fragment Collections. Frontiers in chemistry, 6, 489. [Link]
-
Griggs, S. D., et al. (2018). Strategies for the synthesis of spiropiperidines–a review of the last 10 years. Organic & Biomolecular Chemistry, 16(35), 6620-6633. [Link]
-
Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. ResearchGate. [Link]
-
Matassini, C., et al. (2015). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Organic & biomolecular chemistry, 13(21), 5862-5892. [Link]
-
Shinde, P., et al. (2009). Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors. Bioorganic & medicinal chemistry letters, 19(3), 949-953. [Link]
-
Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing. [Link]
-
Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega. [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Diva-Portal.org. [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
-
Spring, D. R. (2012). DIVERSITY-ORIENTED SYNTHESIS. In Solid-Phase Organic Synthesis (pp. 131-166). John Wiley & Sons, Inc. [Link]
-
Pelter, A., et al. (1995). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Tetrahedron Letters, 36(9), 1521-1524. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. chemimpex.com [chemimpex.com]
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- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. Reductive aminations by imine reductases: from milligrams to tons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 14. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of spiro[chroman-2,4'-piperidin]-4-one derivatives as acetyl-CoA carboxylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Functionalization of 1-(Trifluoroacetyl)piperidin-4-one
Executive Summary
This guide details the strategic functionalization of 1-(Trifluoroacetyl)piperidin-4-one (CAS: 34039-11-7).[1][2] Unlike standard N-Boc or N-Benzyl piperidones, the N-trifluoroacetyl (TFA) group confers unique electronic properties to the piperidine ring, significantly reducing the basicity of the nitrogen lone pair (
This application note focuses on two high-value transformations critical for medicinal chemistry:
-
Reductive Amination: For the synthesis of 4-aminopiperidine pharmacophores (e.g., fentanyl analogs, CCR5 antagonists).[1][2]
-
Gem-Difluorination: For the creation of metabolically stable bioisosteres.[1][2]
Chemical Profile & Properties
Understanding the starting material is prerequisite to successful derivatization.[1][2]
| Property | Value | Critical Insight |
| IUPAC Name | 1-(2,2,2-trifluoroacetyl)piperidin-4-one | - |
| CAS Number | 34039-11-7 | - |
| Molecular Weight | 195.14 g/mol | - |
| Electronic State | Electron-Deficient Nitrogen | The TFA group acts as a strong Electron Withdrawing Group (EWG), deactivating the piperidine nitrogen.[1][2] |
| Base Stability | Labile to Strong Base | The trifluoroacetamide bond is susceptible to hydrolysis under basic conditions ( |
| Acid Stability | High | Stable to TFA, HCl, and Lewis acids used in functionalization.[1] |
Module A: Reductive Amination (The Workhorse Protocol)
Objective: Installation of amine functionality at the C4 position. Reagent of Choice: Sodium Triacetoxyborohydride (STAB).[1][2][3]
Mechanistic Rationale
While Sodium Cyanoborohydride (
-
Safety: STAB avoids the generation of toxic HCN/cyanide byproducts.[1][2][3]
-
Selectivity: STAB reduces the intermediate iminium ion faster than the ketone, minimizing side reactions.
-
TFA Compatibility: The reaction proceeds in slightly acidic media (AcOH), preserving the N-TFA protecting group which would otherwise be cleaved by strong nucleophiles.[1]
Detailed Protocol
Scale: 1.0 mmol equivalent.
-
Imine Formation:
-
Charge a dry reaction vial with This compound (195 mg, 1.0 mmol) and dry 1,2-Dichloroethane (DCE) (5 mL).
-
Critical Step: Add Glacial Acetic Acid (1.0 equiv).[1][2] This catalyzes imine formation and buffers the system.[1][2]
-
Stir at Room Temperature (RT) for 30–60 minutes under inert atmosphere (
).
-
-
Reduction:
-
Quench & Workup:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance of amine | Increase STAB to 2.0 equiv; heat to 40°C. |
| TFA Cleavage | Workup pH too high | Use phosphate buffer (pH 7) instead of bicarbonate. |
| Dialkylation | Primary amine over-reacting | Use a slight excess of the amine (1.2–1.5 equiv).[1][2] |
Module B: Gem-Difluorination (Bioisostere Synthesis)
Objective: Conversion of the C4 ketone to a
Mechanistic Rationale
The conversion of a carbonyl to a gem-difluoride is a powerful strategy to block metabolic hot-spots while mimicking the steric profile of the carbonyl oxygen.[1] The N-TFA group is advantageous here: its EWG nature reduces the electron density of the piperidine ring, preventing the nitrogen lone pair from interfering with the fluorination mechanism (a common issue with N-alkyl piperidones).
Detailed Protocol
Safety Warning: DAST can decompose explosively at high temperatures.[1][2] Never heat neat DAST above 50°C.
-
Preparation:
-
Dissolve This compound (1.0 mmol) in anhydrous DCM (3 mL) in a Teflon or polyethylene vessel (glass can etch).
-
Cool the solution to 0°C (Ice bath).
-
-
Fluorination:
-
Quench (Critical Safety Step):
Module C: Deprotection Strategy
Objective: Removal of the TFA group to liberate the secondary amine.
The TFA group is orthogonal to acid-labile groups (like Boc).[1][2] It is removed via mild basic hydrolysis.[1][2]
-
Reagents:
(3.0 equiv) in Methanol/Water (5:1).[1][2] -
Conditions: Stir at RT for 2–4 hours.
-
Validation: Disappearance of the
signal in NMR (~ -69 ppm) or mass shift (-96 Da).
Visualized Workflows
Functionalization Decision Tree
The following diagram illustrates the decision logic and chemical pathways for this scaffold.
Caption: Figure 1. Divergent synthesis pathways for N-TFA piperidinone functionalization.
References
-
PubChem. "this compound Compound Summary."[1][2] National Library of Medicine.[1][2][Link][1][2]
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][4][5] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1] [Link]
-
Organic Chemistry Portal. "Sodium Triacetoxyborohydride (STAB) in Reductive Amination." [Link][1][2]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores and Metabolic Soft Spots." Journal of Medicinal Chemistry, 2018, 61(14), 5822–5880. [Link][1][2]
Sources
- 1. 1-Trifluoroacetyl piperidine | C7H10F3NO | CID 5181830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H8F3NO2 | CID 15080943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium Triacetoxyborohydride (STAB) [commonorganicchemistry.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. Sodium triacetoxyborohydride [organic-chemistry.org]
Catalytic hydrogenation of 1-(Trifluoroacetyl)piperidin-4-one
An In-depth Guide to the Catalytic Hydrogenation of 1-(Trifluoroacetyl)piperidin-4-one: Protocols and Mechanistic Insights
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of the catalytic hydrogenation of this compound, a critical transformation in the synthesis of valuable pharmaceutical intermediates. The piperidin-4-one moiety is a versatile scaffold in medicinal chemistry, and its derivatives are known to possess a wide range of pharmacological activities, including anticancer and anti-HIV properties[1]. The reduction of the ketone functionality to a secondary alcohol is a key step in the elaboration of these molecules. This document will delve into the mechanistic underpinnings of this reaction, provide detailed experimental protocols, and address crucial safety considerations.
Theoretical Framework: The Science of Ketone Reduction
The catalytic hydrogenation of a ketone to a secondary alcohol is a classic example of a reduction reaction, specifically an addition of hydrogen (H₂) across the carbonyl (C=O) double bond[2][3]. This thermodynamically favorable process, however, requires a catalyst to proceed at a reasonable rate by providing an alternative reaction pathway with a lower activation energy[4].
The General Mechanism of Catalytic Hydrogenation
The most widely accepted mechanism for heterogeneous catalytic hydrogenation involves the following key steps[4][5][6][7]:
-
Adsorption: Both the hydrogen gas and the ketone substrate are adsorbed onto the surface of the metal catalyst.
-
Hydrogen Activation: The H-H bond in molecular hydrogen is cleaved, and the individual hydrogen atoms bind to the catalyst surface.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbonyl carbon and oxygen of the ketone.
-
Desorption: The resulting alcohol product has a weaker affinity for the catalyst surface and is desorbed, freeing up the active sites for the next catalytic cycle[8].
Homogeneous vs. Heterogeneous Catalysis
Catalytic hydrogenation can be carried out using either homogeneous or heterogeneous catalysts[9].
-
Homogeneous catalysts are soluble in the reaction medium, offering high selectivity and activity under mild conditions[10][11]. However, their separation from the product can be challenging.
-
Heterogeneous catalysts , such as metals supported on carbon or other materials, are in a different phase from the reactants and are easily separated by filtration[12]. This ease of workup makes them highly desirable for industrial applications.
For the hydrogenation of this compound, heterogeneous catalysts are generally preferred.
Choice of Catalyst: A Critical Decision
Several metal catalysts are effective for the hydrogenation of ketones, with the most common being platinum, palladium, and nickel-based catalysts[6].
-
Platinum (e.g., PtO₂, Platinum(IV) oxide): A highly active catalyst for the reduction of a wide range of functional groups, including ketones[13]. It is often the catalyst of choice when other reducible groups that are sensitive to hydrogenolysis (e.g., benzylic ethers) are present.
-
Palladium (e.g., Pd/C, Palladium on carbon): While highly effective for the hydrogenation of alkenes and alkynes, palladium catalysts can sometimes be less effective for ketone reduction compared to platinum or rhodium[14]. However, they are widely used due to their cost-effectiveness and efficiency in many applications[7].
-
Raney Nickel: A finely divided, porous nickel catalyst that is particularly effective for the hydrogenation of carbonyl compounds[2][15][16]. It is often used in transfer hydrogenation reactions as well[17][18].
The choice of catalyst can significantly impact the reaction's efficiency, selectivity, and the required reaction conditions.
Experimental Protocols
The following protocols provide a detailed guide for the catalytic hydrogenation of this compound.
Materials and Equipment
| Reagents | Equipment |
| This compound | Three-necked round-bottom flask |
| Platinum(IV) oxide (PtO₂) or Raney Nickel | Magnetic stirrer and stir bar |
| Methanol (MeOH) or Ethanol (EtOH), anhydrous | Nitrogen/vacuum manifold |
| Hydrogen gas (H₂) | Hydrogen balloon with needle |
| Celite® | Septa |
| Anhydrous sodium sulfate (Na₂SO₄) | Syringes and needles |
| Diethyl ether (Et₂O) | Buchner funnel and filter paper |
| Ethyl acetate (EtOAc) and Hexanes for TLC | Rotary evaporator |
| TLC plates (silica gel) | Glassware for workup and purification |
Pre-Reaction Safety and Setup
Safety First: Catalytic hydrogenation reactions pose a significant fire and explosion risk due to the use of flammable hydrogen gas and potentially pyrophoric catalysts like Palladium on carbon and Raney Nickel[19][20][21].
-
Ensure all glassware is free of cracks and contaminants [20].
-
Remove all unnecessary flammable materials from the work area [19].
-
Have a fire extinguisher and appropriate quenching materials readily available .
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves [23].
Apparatus Setup:
-
Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar.
-
Attach a nitrogen inlet adapter connected to a nitrogen/vacuum manifold to one neck.
-
Place a rubber septum on the central neck.
-
Attach a gas inlet adapter with a stopcock for the hydrogen balloon to the third neck.
Reaction Procedure
-
Catalyst Charging: Add the catalyst (e.g., PtO₂, 5 mol%) to the reaction flask.
-
Inert Atmosphere: Evacuate the flask and backfill with nitrogen three times to ensure an inert atmosphere[19].
-
Solvent Addition: Under a positive pressure of nitrogen, add the anhydrous solvent (e.g., methanol) via syringe[19].
-
Substrate Addition: Dissolve the this compound in the same anhydrous solvent and add it to the reaction flask via syringe.
-
Hydrogenation:
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Leave the hydrogen balloon connected to the flask via a needle through the septum.
-
Stir the reaction mixture vigorously at room temperature.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reaction Completion: Once the starting material is consumed, evacuate the flask and backfill with nitrogen to remove the excess hydrogen[19].
Work-up and Purification
-
Catalyst Filtration: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: The catalyst on the filter paper can be pyrophoric. Do not allow it to dry in the air. Quench the filter cake with water immediately after filtration.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel, if necessary.
Data Presentation: Typical Reaction Parameters
| Parameter | Value | Notes |
| Substrate | This compound (1.0 eq) | Ensure the starting material is pure and dry. |
| Catalyst | PtO₂ (0.05 eq) or Raney Nickel (slurry) | The amount of catalyst can be adjusted based on the reaction scale and desired reaction time. |
| Solvent | Methanol or Ethanol | Anhydrous solvents are recommended to avoid poisoning the catalyst. |
| Temperature | Room Temperature (20-25 °C) | The reaction is typically exothermic. For larger scale reactions, cooling may be necessary. |
| Pressure | 1 atm (Hydrogen balloon) | Higher pressures can be used in a specialized high-pressure reactor to accelerate the reaction[22]. |
| Reaction Time | 2-24 hours | Monitor by TLC or GC-MS until the starting material is consumed. |
| Expected Yield | >90% | Yields can vary depending on the purity of reagents and reaction conditions. |
Visualizations
Reaction Pathway
Caption: .
Experimental Workflow
Caption: Experimental workflow for catalytic hydrogenation.
References
-
ChemTalk. (n.d.). Catalytic Hydrogenation. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, May 22). 1.7-Chemical properties III- Catalytic Hydrogenation. Retrieved from [Link]
- Google Patents. (n.d.). CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative.
-
Chemistry LibreTexts. (2023, January 22). Catalytic Hydrogenation of Alkenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, July 5). 5.2: Catalytic Hydrogenation. Retrieved from [Link]
-
Onisuru, O. R., et al. (2022). Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Advances, 12(32), 20658-20667. [Link]
-
Study.com. (n.d.). Video: Catalytic Hydrogenation Reaction & Mechanism. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.). Retrieved from [Link]
-
Save My Exams. (2025, June 30). Homogeneous & Heterogeneous Catalysts. Retrieved from [Link]
-
Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]
-
Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]
-
RSC Publishing. (2024, February 13). Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry. Retrieved from [Link]
-
H.E.L Group. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
-
University of Illinois. (n.d.). The Art of Heterogenous Catalytic Hydrogenation Part 2. Retrieved from [Link]
-
Semantic Scholar. (2023, November 11). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Retrieved from [Link]
-
ACS Publications. (2026, January 20). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. Retrieved from [Link]
-
University of Liverpool IT Services. (2012, December 23). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Transfer Hydrogenation of Ketones with 2‐Propanol and Raney® Nickel. Retrieved from [Link]
-
H.E.L Group. (2025, June 9). Hydrogenation: How we can make it safer. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Alkene to Alkane - Common Conditions. Retrieved from [Link]
-
UW-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). (n.d.). Nickel-catalyzed transfer hydrogenation of ketones using ethanol as a solvent and a hydrogen donor. Retrieved from [Link]
-
MDPI. (n.d.). Chemoenzymatic Synthesis of Optically Active Alcohols Possessing 1,2,3,4-Tetrahydroquinoline Moiety Employing Lipases or Variants of the Acyltransferase from Mycobacterium smegmatis. Retrieved from [Link]
-
Wordpress. (n.d.). Ketone Reduction. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Catalytic hydrogenation using Raney nickel. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 3). 3.8: Day 25- Homogeneous and Heterogeneous Catalysis. Retrieved from [Link]
-
The Sarpong Group. (n.d.). Standard Operating Procedures. Retrieved from [Link]
-
PubMed. (n.d.). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]
-
PubMed Central. (2024, February 9). Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Kinetic studies of ketone hydrogenation over Raney nickel catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Homogeneous vs Heterogeneous Catalysts for Acceptorless Dehydrogenation of Biomass-Derived Glycerol and Ethanol Towards Circular Chemistry. Retrieved from [Link]
-
YouTube. (2021, October 12). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. Retrieved from [Link]
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- 6. study.com [study.com]
- 7. Hydrogenation of Ketone | Catalysts, Mechanisms & Examples | Study.com [study.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Homogeneous vs. heterogeneous catalysts for acceptorless dehydrogenation of biomass-derived glycerol and ethanol towards circular chemistry - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04378A [pubs.rsc.org]
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- 12. savemyexams.com [savemyexams.com]
- 13. Alkene to Alkane - Common Conditions [commonorganicchemistry.com]
- 14. Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
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- 23. helgroup.com [helgroup.com]
Troubleshooting & Optimization
Technical Support Center: Trifluoroacetylation of 4-Piperidone
Welcome to the technical support center for the trifluoroacetylation of 4-piperidone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this crucial synthetic transformation. The trifluoroacetyl group is a valuable protecting group and a key moiety for modifying the physicochemical properties of drug candidates.[1] Achieving high yields in the N-trifluoroacetylation of 4-piperidone is therefore of significant interest.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Enhancing Your Yield
Low or No Product Formation
Question: I am seeing very low conversion to the desired N-trifluoroacetyl-4-piperidone. What are the likely causes and how can I fix this?
Answer: Low or no product formation in the trifluoroacetylation of 4-piperidone can stem from several factors, primarily related to reagent quality, reaction conditions, and the presence of interfering substances.
Potential Causes and Solutions:
-
Moisture Contamination: Trifluoroacetic anhydride (TFAA) and other acylating agents like trifluoroacetyl chloride are extremely sensitive to moisture.[2][3] Water will rapidly quench the reagent, forming trifluoroacetic acid (TFA), which will not acylate the amine.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[4] It is also recommended to use freshly opened or properly stored reagents.
-
-
Inactive Reagent: The trifluoroacetylating agent may have degraded over time, especially if not stored properly.
-
Inadequate Stoichiometry of Base: A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is crucial to neutralize the trifluoroacetic acid byproduct formed during the reaction, driving the equilibrium towards the product.[1]
-
Solution: Use at least a stoichiometric amount of a non-nucleophilic base. An excess (e.g., 1.5 equivalents) is often recommended to ensure the reaction goes to completion.[1]
-
-
Starting Material Quality: If using 4-piperidone hydrochloride monohydrate, the presence of the hydrochloride salt and water of hydration can interfere with the reaction.
-
Solution: It is essential to first neutralize the hydrochloride salt with a suitable base (like triethylamine) and remove the resulting triethylammonium chloride, or use the free base of 4-piperidone. One common procedure involves dissolving the hydrochloride salt in a solvent like dichloromethane, adding an excess of triethylamine, stirring for a short period, and then proceeding with the addition of the trifluoroacetylating agent.[6]
-
Formation of Multiple Products or Impurities
Question: My reaction mixture shows multiple spots on TLC, and the final product is difficult to purify. What are the potential side reactions?
Answer: The formation of multiple products or impurities can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.
Potential Side Reactions and Prevention:
-
Di-trifluoroacetylation: In some cases, particularly with primary amines, reaction with two equivalents of the acylating agent can lead to the formation of an imide.[7] While less common with secondary amines like 4-piperidone, harsh conditions could promote side reactions.
-
Reaction with Solvent: Some solvents can react with highly reactive acylating agents. For instance, alcohols are not suitable as they will be acylated.[2][5]
-
Prevention: Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or chloroform.[8]
-
-
Polymerization or Degradation of 4-Piperidone: 4-Piperidone and its derivatives can be unstable under certain conditions, potentially leading to self-condensation or other degradation pathways.
-
Prevention: Maintain controlled reaction temperatures and avoid prolonged reaction times. A typical protocol involves stirring at 0°C for 30 minutes, followed by warming to room temperature for 1-3 hours.[1]
-
Experimental Protocols & Data
Optimized Protocol for N-Trifluoroacetylation of 4-Piperidone
This protocol is a generalized method for the N-trifluoroacetylation of 4-piperidone hydrochloride monohydrate.
Materials:
-
4-Piperidone hydrochloride monohydrate (1.0 eq)
-
Trifluoroacetic anhydride (TFAA) (1.1 - 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) (2.5 - 3.0 eq)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 4-piperidone hydrochloride monohydrate in anhydrous DCM, add triethylamine.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Cool the reaction mixture to 0°C using an ice-water bath.
-
Slowly add trifluoroacetic anhydride dropwise to the cooled, stirring solution. Monitor for any exotherm.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
| Reagent | Molar Equiv. | Purpose |
| 4-Piperidone HCl·H₂O | 1.0 | Starting material |
| Triethylamine (TEA) | 2.5 - 3.0 | Neutralizes HCl and byproduct |
| Trifluoroacetic Anhydride (TFAA) | 1.1 - 1.5 | Trifluoroacetylating agent |
| Dichloromethane (DCM) | - | Anhydrous solvent |
Reaction Workflow Diagram
Caption: Experimental workflow for the trifluoroacetylation of 4-piperidone.
Frequently Asked Questions (FAQs)
Q1: Which trifluoroacetylating agent is best: trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride?
Both TFAA and trifluoroacetyl chloride are effective reagents for this transformation.[1] TFAA is a liquid with a convenient boiling point, making it easy to handle in the lab.[2][5] Trifluoroacetyl chloride is a gas at room temperature, which can be more challenging to handle.[1] For most laboratory-scale syntheses, TFAA is the more common and convenient choice.
Q2: What is the mechanism of the trifluoroacetylation of 4-piperidone?
The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-piperidone attacks the electrophilic carbonyl carbon of the trifluoroacetylating agent. This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (trifluoroacetate for TFAA or chloride for trifluoroacetyl chloride) to form the N-trifluoroacetylated product.[1]
Reaction Mechanism Diagram
Caption: Nucleophilic acyl substitution mechanism.
Q3: Can I use other bases besides triethylamine or pyridine?
Yes, other non-nucleophilic tertiary amines like N,N-diisopropylethylamine (DIPEA) or N,N-dimethylaniline can also be used.[8] The key is that the base should be a strong enough proton scavenger to neutralize the acid byproduct but not so nucleophilic that it competes with the 4-piperidone in reacting with the TFAA.
Q4: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. The product, N-trifluoroacetyl-4-piperidone, will be less polar than the starting 4-piperidone and should have a higher Rf value. Staining with potassium permanganate or iodine can help visualize the spots. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography (GC) can be used.[1][2]
Q5: The workup procedure forms an emulsion. What should I do?
Emulsions can sometimes form during the aqueous workup, especially if THF or other water-miscible solvents are used.[10] If this occurs, adding brine (a saturated aqueous solution of NaCl) can help to break the emulsion by increasing the ionic strength of the aqueous phase.[9] In some cases, filtering the entire mixture through a pad of celite can also be effective. If the problem persists, removing the reaction solvent by rotary evaporation before the workup might be a better approach.[10]
References
- Google Patents. KR101083935B1 - Trifluoroacetylation for amines.
-
Regis Technologies. TFAA: Trifluoroacetic Anhydride. Available from: [Link]
-
Kent, S. B., Mitchell, A. R., & Merrifield, R. B. (1978). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 100(11), 3581-3587. Available from: [Link]
- Google Patents. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents.
-
University of Rochester. Workup for Reactions in THF/Dioxane. Available from: [Link]
-
Organic Syntheses. Trifluoroacetyl Triflate. Available from: [Link]
- Google Patents. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative.
-
Frank, H., Woiwode, W., & Nicholson, G. (1982). An analytical method for trifluoroacetic Acid in water and air samples using headspace gas chromatographic determination of the methyl ester. Journal of Chromatography A, 252, 137-146. Available from: [Link]
-
de la Torre, J. C., & Sierra, M. A. (2004). Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. Current Organic Synthesis, 1(2), 143-162. Available from: [Link]
-
O'Neill, P. M., & Willock, D. J. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8(1), 15860. Available from: [Link]
-
The Royal Society of Chemistry. Use of 4-piperidones in one-pot syntheses of novel, high- molecular-weight linear and virtually 100%- hyperbranched polymers. Available from: [Link]
-
Lopez, S. E., & Salazar, J. (2013). Trifluoroacetylation in Organic Synthesis. Reagents, Developments and Applications in the Construction of Trifluoromethylated Compounds. Current Organic Synthesis, 10(4), 624-655. Available from: [Link]
-
Organic Syntheses. α-Tosyloxylation of Ketones with Iodosylbenzene and p-Toluenesulfonic Acid: 2-Tosyloxydihydrophenalenone. Available from: [Link]
-
LibreTexts Chemistry. 4.7: Reaction Work-Ups. Available from: [Link]
Sources
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- 4. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 5. TFAA: Trifluoroacetic Anhydride - Regis Technologies [registech.com]
- 6. 1-(trifluoroacetyl)piperidin-4-one synthesis - chemicalbook [chemicalbook.com]
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- 8. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.rochester.edu [chem.rochester.edu]
Technical Support Center: A Researcher's Guide to 1-(Trifluoroacetyl)piperidin-4-one
Welcome to the comprehensive technical support guide for 1-(Trifluoroacetyl)piperidin-4-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this versatile building block. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and reactivity of your material, ultimately leading to more reliable and reproducible experimental outcomes.
Introduction: Understanding the Challenge
This compound is a valuable synthetic intermediate in medicinal chemistry, prized for its role in introducing the trifluoroacetylpiperidine moiety into target molecules. However, its utility is intrinsically linked to its purity and anhydrous state. The presence of the electron-withdrawing trifluoroacetyl group and the ketone functionality renders the molecule susceptible to hydration, which can significantly impact its reactivity and the outcome of chemical transformations. This guide is structured to address these challenges head-on, providing you with the expertise to manage the hygroscopicity of this reagent effectively.
Frequently Asked Questions (FAQs)
Q1: How hygroscopic is this compound?
Q2: What are the consequences of water contamination?
Water contamination can lead to several undesirable outcomes:
-
Formation of a Ketone Hydrate: The ketone carbonyl at the 4-position can undergo nucleophilic attack by water to form a geminal diol, also known as a ketone hydrate.[2] This alters the chemical structure and reactivity of the starting material.
-
Hydrolysis of the Trifluoroacetyl Group: The trifluoroacetyl group is susceptible to hydrolysis, particularly under basic or strongly acidic conditions, to yield trifluoroacetic acid and piperidin-4-one. This decomposition pathway introduces impurities and reduces the concentration of the desired reagent.
-
Inconsistent Reaction Yields: The presence of water can interfere with many common organic reactions. For instance, in moisture-sensitive reactions like Wittig olefination, the presence of water can deactivate the ylide reagent, leading to significantly lower yields or complete reaction failure.[3][4]
Q3: How can I visually assess if my sample of this compound has absorbed water?
This compound is typically a solid. A freshly opened, anhydrous sample should appear as a free-flowing crystalline solid. If the material has absorbed a significant amount of moisture, it may appear clumpy, sticky, or even oily. However, visual inspection is not a reliable method for detecting low levels of water contamination that can still impact sensitive reactions.
Q4: What is the best method for determining the water content of my this compound sample?
The gold standard for accurate water content determination in organic compounds is Karl Fischer titration .[5] This method is highly specific to water and can quantify even trace amounts of moisture. For a detailed protocol, refer to the "Experimental Protocols" section below.
Q5: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to detect hydration?
Yes, 1H and 13C NMR spectroscopy can be indicative of ketone hydration. In the 1H NMR spectrum, the appearance of new signals corresponding to the hydroxyl protons of the gem-diol hydrate, typically broad singlets, can suggest water absorption. In the 13C NMR spectrum, the signal for the ketone carbonyl carbon (typically >190 ppm) will decrease in intensity, and a new signal for the hydrated carbon (gem-diol) will appear at a more upfield chemical shift (around 90-100 ppm).[6][7]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield in a moisture-sensitive reaction (e.g., Grignard, Wittig, organolithium) | Water contamination in this compound. | 1. Confirm Water Content: Use Karl Fischer titration to determine the water content of your reagent. 2. Dry the Reagent: If water is present, dry the compound under high vacuum for several hours. For stubborn hydrates, gentle heating under vacuum may be necessary, but monitor for decomposition. 3. Use Anhydrous Techniques: Ensure all glassware is flame-dried or oven-dried, and all solvents are rigorously dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent reaction outcomes between batches of reagent. | Varying levels of hydration in different batches. | 1. Standardize Reagent Handling: Implement a strict protocol for handling and storing this compound for all users. 2. Aliquot Upon Receipt: Upon receiving a new bottle, immediately aliquot the material into smaller, single-use vials under an inert atmosphere. This minimizes repeated exposure of the bulk material to air. |
| Appearance of unexpected byproducts in the reaction mixture. | Hydrolysis of the trifluoroacetyl group or formation of the ketone hydrate. | 1. Analyze Byproducts: Use techniques like LC-MS and NMR to identify the byproducts. The presence of piperidin-4-one or trifluoroacetic acid suggests hydrolysis. 2. Control Reaction pH: If hydrolysis is suspected, ensure the reaction conditions are not strongly basic or acidic, if possible. 3. Use Fresh Reagent: Use a freshly opened or properly stored aliquot of the reagent. |
| The solid reagent has become clumpy or sticky. | Significant moisture absorption. | 1. Assess Usability: For non-moisture-sensitive reactions, the material might still be usable, but the effective concentration will be lower than expected. 2. Attempt to Dry: Dry the material under high vacuum. However, for highly sensitive applications, it is recommended to use a fresh, anhydrous sample. |
Experimental Protocols
Protocol 1: Proper Storage and Handling of this compound
-
Upon Receipt: Store the sealed container in a desiccator containing a suitable desiccant (e.g., Drierite®).
-
Aliquoting (Recommended):
-
Perform this procedure in a glovebox or under a positive pressure of an inert gas (nitrogen or argon).
-
Have several pre-weighed, dry, and sealable vials ready.
-
Briefly open the main container and quickly dispense the desired amount of this compound into each vial.
-
Securely seal the vials with parafilm or a cap with a PTFE liner.
-
Immediately reseal the main container and return it to the desiccator.
-
-
Daily Use:
-
Remove the desiccator from the storage area and allow it to equilibrate to room temperature before opening to prevent condensation.
-
Remove only the required aliquot vial from the desiccator.
-
Weigh the required amount of the reagent quickly and in a dry environment if possible.
-
Immediately reseal the aliquot vial and return it to the desiccator.
-
Protocol 2: Preparation of a Stock Solution for Reaction
-
Glassware Preparation: Flame-dry or oven-dry (120 °C for at least 4 hours) all glassware (e.g., flask, syringe, needles) and allow to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Assemble the reaction flask with a septum and purge with dry nitrogen or argon.
-
Solvent: Use a freshly distilled or commercially available anhydrous solvent.
-
Weighing and Addition:
-
Weigh the required amount of this compound from a freshly opened or properly stored aliquot.
-
Quickly add the solid to the reaction flask under a positive pressure of inert gas.
-
Using a dry syringe, add the anhydrous solvent to the flask to dissolve the solid.
-
Protocol 3: Determination of Water Content by Karl Fischer Titration
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is dry.
-
Solvent Pre-titration: Add a suitable anhydrous solvent (e.g., methanol) to the titration cell and titrate to a stable, dry endpoint to neutralize any residual moisture in the solvent and the cell.
-
Sample Preparation and Titration:
-
Accurately weigh a sample of this compound (typically 50-100 mg).
-
Quickly add the sample to the titration cell.
-
Begin the titration and record the volume of Karl Fischer reagent required to reach the endpoint.
-
-
Calculation: The instrument's software will typically calculate the water content automatically. The calculation is based on the following formula: Water Content (%) = (Volume of KF reagent × KF reagent factor × 100) / Sample weight
Visualizing Workflows and Concepts
Decision Tree for Handling this compound
This decision tree provides a visual guide for appropriate handling based on the experimental context.
Caption: Potential degradation pathways of this compound with water.
References
-
El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]
-
Greenzaid, P., Luz, Z., & Samuel, D. (1967). A Nuclear Magnetic Resonance Study of the Reversible Hydration of Aliphatic Aldehydes and Ketones. I. Oxygen-17 and Proton Spectra and Equilibrium Constants. Journal of the American Chemical Society, 89(4), 749–756. [Link]
-
LibreTexts. (2023, November 20). 19.14 Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
TCA Lab / Alfa Chemistry. (n.d.). Mastering Karl Fischer Moisture Analysis: A Complete Guide. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. [Link]
-
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
Sources
- 1. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 [organic-chemistry.org]
- 2. scispace.com [scispace.com]
- 3. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Work-up procedures for reactions involving 1-(Trifluoroacetyl)piperidin-4-one
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Work-up Procedures for 1-(Trifluoroacetyl)piperidin-4-one Reactions
Executive Summary
This guide addresses the specific isolation and purification challenges associated with This compound (CAS: 340-07-8).[1] While structurally simple, this scaffold presents a "dual-reactivity" paradox: the C4-ketone requires standard nucleophilic protocols, but the N1-trifluoroacetyl (TFA) group introduces unique sensitivity to basic hydrolysis and alters the lipophilicity profile, complicating phase separation.
This document replaces generic work-up templates with chemically grounded protocols designed to prevent common failures: accidental deprotection , emulsion formation , and product loss into aqueous phases .
Critical Chemical Behavior & Causality[1]
Before initiating any work-up, you must understand the two competing forces driving this molecule's behavior.
| Feature | Chemical Consequence | Impact on Work-up |
| N-TFA Group | Electron Withdrawing: The -COCF | Hydrolysis Risk: Unlike N-acetyl, the N-TFA bond is labile under mild basic conditions (e.g., |
| C4-Ketone | Activated Electrophile: The inductive effect of the N-TFA makes the C4 carbonyl more electrophilic than N-Boc piperidinone.[1] | Hydrate/Hemiaminal Stability: Intermediates (like carbinolamines in reductive amination) may be unusually stable, requiring longer reduction times or acidic quenching to drive equilibrium. |
| Fluorine Content | Lipophilicity & Density: The | Phase Inversion: The organic layer may be the bottom layer in extractions with low-density solvents (e.g., Et |
Scenario-Based Work-up Protocols
Scenario A: Reductive Amination (Preserving the N-TFA Group)
Context: You have reacted this compound with a primary amine using STAB (Sodium Triacetoxyborohydride) and wish to isolate the secondary amine while keeping the N-TFA protection intact .
The Pitfall: Standard basic quenches (NaOH/KOH) often hydrolyze the N-TFA group, leading to a mixture of protected and deprotected products.
Optimized Protocol:
-
Quench: At reaction completion, cool the mixture to 0°C. Quench carefully with saturated aqueous NaHCO
(pH ~8.5). Do not use NaOH. -
Phase Separation:
-
Dilute with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .[1]
-
Note: Due to the density of the fluorinated substrate, check layer identity.
-
-
Emulsion Breaking: If an emulsion forms (common with fluorinated amides), add solid NaCl to saturation or a small volume of MeOH (1-2 mL) to disrupt surface tension.[1]
-
Washing: Wash the organic layer once with dilute citric acid (5% w/v) if the product amine is not acid-sensitive, to remove unreacted starting amine. If the product is acid-sensitive, stick to brine washes.
-
Drying: Dry over Na
SO (avoid MgSO if the product is a sticky amine, as adsorption losses can occur).
Scenario B: One-Pot Reaction & Deprotection
Context: You want to perform a reaction at C4 (e.g., Grignard or Reductive Amination) and immediately remove the N-TFA group to yield the free piperidine.
The Advantage: The N-TFA group is "base-labile," allowing mild cleavage without the harsh acids required for Boc-deprotection.
Optimized Protocol:
-
Reaction: Perform the C4 transformation as standard.
-
In-Situ Deprotection:
-
Work-up:
-
Filter off the solid K
CO .[1] -
Concentrate the filtrate to remove MeOH.
-
Critical Step: Since the product is now a secondary amine (free piperidine), it is highly polar and water-soluble. Do not wash with acid.
-
Wash with minimal brine.[1] If the product is highly polar, consider a "dry load" purification (adsorb crude directly onto silica) rather than aqueous extraction.
-
Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision points to prevent accidental deprotection or product loss.
Figure 1: Decision tree for work-up selection based on the desired fate of the N-TFA group.
Troubleshooting & FAQs
Q1: I see two spots on TLC after work-up, but I expected one. What happened?
-
Diagnosis: You likely experienced partial hydrolysis of the N-TFA group.[1]
-
Cause: Did you use NaOH or KOH to quench? Or did the reaction mixture get too hot during a basic quench?
-
Fix: If you want the protected material, re-treat the crude mixture with Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM to re-install the group. If you wanted the deprotected material, treat the mixture with K
CO /MeOH to push the reaction to completion.
Q2: My product disappeared into the aqueous layer during extraction.
-
Diagnosis: Phase inversion or high polarity.[1]
-
Cause: this compound derivatives are denser than standard piperidines.[1] If you used ether, your organic layer might be on the bottom. Furthermore, if you accidentally deprotected the nitrogen, the free amine is highly water-soluble at neutral/acidic pH.
-
Fix: Check both layers by TLC.[1] If the product is in the aqueous phase, saturate the aqueous phase with NaCl and extract with 10% MeOH in DCM (a more polar organic cocktail).
Q3: Can I use the N-TFA group to purify my product?
-
Insight: Yes. Unlike N-Boc, the N-TFA group imparts significant volatility and distinct retention times on silica.[1] N-TFA derivatives often run much higher (less polar) on silica gel than their unprotected counterparts.[1] You can purify the N-TFA intermediate easily by flash chromatography (Hexane/EtOAc) and then deprotect if needed.[1]
Q4: Is the hydrate formation a concern for this molecule?
-
Clarification: While trifluoromethyl ketones (where CF
is next to the carbonyl) form stable hydrates, this compound is a trifluoroacetamide.[1] The C4 ketone behaves normally.[1] However, the amide bond itself is susceptible to nucleophilic attack. The "hydrate" confusion usually arises from misapplying literature regarding trifluoroacetaldehyde.[1]
References
-
ChemicalBook. (2025).[1][3][4] 1-Trifluoroacetyl piperidine Properties and Safety. Retrieved from [1]
-
Ding, H., & Friestad, G. K. (2004).[5] Trifluoroacetyl-activated nitrogen-nitrogen bond cleavage of hydrazines by samarium(II) iodide.[1][5][6] Organic Letters, 6(4), 637-640.[1][5] (Demonstrates the utility and removal of TFA groups). Retrieved from [1]
-
Mousavi, S. R. (2016).[1] Trifluoroacetic acid-catalyzed one-pot Mannich reactions.[1][7] ResearchGate.[1][3][7] (Discusses piperidine derivative synthesis and workup). Retrieved from
-
Google Patents. (2010).[1] CN101492421B - Method for preparing trifluoro acetyl substituted ring amine.[1][5] (Provides industrial protocols for TFA installation and removal). Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination Conditions and Reagents.[1][2][8][9][10] (General context for the reductive amination steps cited). Retrieved from
Sources
- 1. This compound | C7H8F3NO2 | CID 15080943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-TRIFLUOROACETYL PIPERIDINE | 340-07-8 [chemicalbook.com]
- 5. Trifluoroacetyl-activated nitrogen-nitrogen bond cleavage of hydrazines by samarium(II) iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sciencemadness.org [sciencemadness.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Technical Support Center: Catalyst Selection for Transformations of 1-(Trifluoroacetyl)piperidin-4-one
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning catalyst selection for the various chemical transformations of 1-(Trifluoroacetyl)piperidin-4-one. The unique electronic properties conferred by the trifluoroacetyl (TFA) group present specific challenges and opportunities in catalysis that distinguish this substrate from its more common N-Boc or N-benzyl analogues. This resource is designed to navigate those nuances with practical, field-tested insights.
Section 1: Reduction of the C4-Ketone
The reduction of the 4-keto group to a hydroxyl functionality is a fundamental transformation. The choice between catalytic hydrogenation and transfer hydrogenation often depends on available equipment, safety considerations, and desired chemoselectivity.
Frequently Asked Questions (FAQs) - Ketone Reduction
Question 1: My standard catalytic hydrogenation with Pd/C is sluggish. What is causing this, and how can I improve the reaction rate?
Answer: While seemingly straightforward, the hydrogenation of N-acyl piperidones can be deceptive. Several factors could be at play:
-
Catalyst Deactivation: Although the trifluoroacetyl group significantly reduces the basicity of the piperidine nitrogen, minimizing catalyst poisoning compared to N-alkyl piperidines, some level of interaction with the catalyst surface can still occur.[1]
-
Catalyst Quality: The activity of Pd/C can vary significantly between batches and suppliers. Ensure you are using a high-quality catalyst.
-
Solvent Choice: Protic solvents like methanol or ethanol are generally effective as they can participate in the hydrogen transfer mechanism at the catalyst surface.
-
Hydrogen Pressure: Insufficient hydrogen pressure can be a limiting factor. While many reductions proceed at atmospheric pressure, increasing the pressure to 50-100 psi can dramatically improve reaction rates.
Troubleshooting Workflow for Sluggish Hydrogenation
Caption: Decision workflow for troubleshooting slow catalytic hydrogenation.
Question 2: I want to avoid high-pressure hydrogenation. What are the best catalysts for transfer hydrogenation of this compound?
Answer: Transfer hydrogenation is an excellent alternative that utilizes a hydrogen donor molecule in the presence of a catalyst, foregoing the need for pressurized hydrogen gas.[2]
-
Catalyst Systems: Rhodium and Ruthenium complexes are particularly effective. For instance, catalysts like [Cp*RhCl₂]₂ are known to be highly efficient for the transfer hydrogenation of N-heterocycles.[3]
-
Hydrogen Donors: The choice of hydrogen donor is critical.
-
Formic Acid/Triethylamine (HCOOH/NEt₃): This azeotropic mixture is a very common and effective hydrogen source. The reaction is often irreversible due to the formation of CO₂.[4]
-
Isopropanol: A cost-effective and common choice, often used with a base like potassium tert-butoxide.
-
Ammonia-borane: A milder reducing agent that can be used in some cases.[5]
-
Catalyst and Hydrogen Donor Comparison for Transfer Hydrogenation
| Catalyst System | Hydrogen Donor | Typical Conditions | Advantages | Considerations |
| [Cp*RhCl₂]₂ / Iodide | HCOOH/NEt₃ | 40-60 °C | High efficiency at low catalyst loading, mild conditions.[3] | Rhodium cost. |
| Ru(II) complexes | Isopropanol/Base | 80 °C | Readily available catalysts and hydrogen donor. | May require higher temperatures. |
| Bi(I) complexes | Ammonia-borane | 35 °C | Noble-metal-free, mild conditions.[5] | Newer methodology, catalyst availability. |
Section 2: Asymmetric Reduction for Chiral 4-Hydroxypiperidines
The synthesis of enantiomerically pure 4-hydroxypiperidine derivatives is crucial for many pharmaceutical applications. This requires careful selection of a chiral catalyst or biocatalyst.
Frequently Asked Questions (FAQs) - Asymmetric Reduction
Question 1: What are the primary catalytic strategies for achieving a highly enantioselective reduction of 1-(TFA)piperidin-4-one?
Answer: There are two main approaches: asymmetric catalytic hydrogenation (or transfer hydrogenation) and biocatalysis.
-
Asymmetric Catalysis: This involves using a chiral metal complex.
-
Catalysts: Ruthenium, Rhodium, and Iridium complexes paired with chiral ligands (e.g., BINAP, DuPhos, chiral diamines) are the industry standard. These systems can deliver high enantioselectivity (ee).
-
Mechanism: The chiral ligand creates a chiral pocket around the metal center, forcing the substrate to bind in a specific orientation, which leads to the preferential formation of one enantiomer.
-
-
Biocatalysis: This employs enzymes, typically ketoreductases (KREDs), to perform the reduction.
-
Advantages: Enzymes operate under mild aqueous conditions, are highly selective, and can often be used to produce either enantiomer by selecting the appropriate enzyme.
-
Considerations: Requires screening of an enzyme library to find a suitable candidate for the specific substrate. The TFA group may influence enzyme activity.
-
Catalyst Selection Pathway for Asymmetric Reduction
Caption: Decision tree for selecting an asymmetric reduction strategy.
Question 2: The TFA group seems to be sensitive to some reaction conditions. Are there any compatibility issues I should be aware of?
Answer: Yes, the trifluoroacetyl group, while robust, has certain liabilities. It is an amide and can be susceptible to hydrolysis under strongly basic or acidic conditions, especially at elevated temperatures.
-
Basic Conditions: When using transfer hydrogenation with isopropanol, a strong base like potassium tert-butoxide is often employed. It is crucial to keep the reaction temperature as low as possible and the reaction time to a minimum to avoid potential cleavage of the TFA group.
-
Acidic Conditions: While the TFA group is generally stable to the acidic conditions of a formic acid/triethylamine mixture, prolonged exposure to strong acids at high temperatures could be problematic.
Experimental Protocol: Asymmetric Transfer Hydrogenation
This protocol is a general guideline and should be optimized for this compound.
-
Reactor Setup: To a clean, dry Schlenk flask, add the chiral catalyst (e.g., a Ru(II) complex with a chiral diamine ligand) (0.5-1 mol%).
-
Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen).
-
Reagent Addition: Add the this compound substrate followed by the azeotropic mixture of formic acid and triethylamine (5:2 ratio).
-
Reaction: Stir the mixture at the optimized temperature (e.g., 40 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
-
Analysis: Determine the yield and enantiomeric excess (by chiral HPLC).
Section 3: C-C Bond Formation and α-Functionalization
Expanding the carbon skeleton or introducing functional groups at the α-position to the nitrogen opens up a vast chemical space for drug discovery. Organocatalysis has emerged as a powerful tool for these transformations.
Frequently Asked Questions (FAQs) - C-C Bond Formation
Question 1: I am interested in the α-functionalization of 1-(TFA)piperidin-4-one. What are the most promising catalytic methods?
Answer: Direct α-functionalization of N-acyl piperidines is challenging but achievable. Organocatalysis offers a particularly promising avenue.
-
Enamine Catalysis: Chiral secondary amines (e.g., proline derivatives) can react with the ketone to form a transient enamine. This enamine can then react with electrophiles (e.g., for alkylation, fluorination) in an enantioselective manner. The electron-withdrawing TFA group will influence the ease of enamine formation.
-
Photoredox Catalysis: This modern approach can be used to generate radical intermediates that lead to C-H functionalization. It often operates under very mild conditions.
Question 2: Can I perform a Mannich or Aldol reaction with 1-(TFA)piperidin-4-one?
Answer: Yes, these classic C-C bond-forming reactions are feasible.
-
Mannich Reaction: An organocatalyst, such as a chiral primary amine or a proline derivative, can catalyze the reaction between 1-(TFA)piperidin-4-one, an aldehyde, and an amine to introduce an aminomethyl group at the α-position.
-
Aldol Reaction: Using a chiral organocatalyst, the ketone can react with an aldehyde to form a β-hydroxy ketone adduct. The stereochemistry of the newly formed chiral centers can be controlled by the catalyst.
Organocatalyst Selection for α-Functionalization
| Reaction Type | Catalyst Class | Example Catalyst | Expected Outcome |
| α-Fluorination | Cinchona Alkaloid Derivatives | Quinine-derived primary amine | Enantioselective introduction of a fluorine atom. |
| Michael Addition | Chiral Thiourea Catalysts | Takemoto catalyst | Asymmetric conjugate addition to α,β-unsaturated systems. |
| Aldol Reaction | Proline and its derivatives | (S)-Proline | Enantioselective formation of β-hydroxy ketones. |
Section 4: General Troubleshooting Guide
Issue: Catalyst Deactivation
-
Symptom: The reaction starts well but then stalls before completion.
-
Potential Cause: Even with the TFA group, residual basicity of the nitrogen or impurities in the starting material/solvent (e.g., sulfur compounds) can poison the catalyst.
-
Solution:
-
Ensure all reagents and solvents are of high purity.
-
Increase the catalyst loading.
-
Consider using a more robust catalyst, such as an Iridium-based catalyst, which can be more resistant to poisoning by nitrogen-containing molecules.[1]
-
Issue: Low or No Conversion
-
Symptom: The reaction does not proceed, or the conversion is very low.
-
Potential Cause:
-
Inactive Catalyst: The catalyst may have degraded due to improper storage or handling.
-
Insufficient Activation Energy: The reaction temperature may be too low, or in the case of hydrogenation, the pressure may be insufficient.
-
Poor Mixing: In heterogeneous catalysis, inefficient stirring can prevent proper contact between the substrate, hydrogen (if applicable), and the catalyst.
-
-
Solution:
-
Use a fresh batch of catalyst.
-
Gradually increase the temperature and/or pressure.
-
Increase the stirring speed to ensure the catalyst is well suspended.
-
Issue: Formation of Side Products
-
Symptom: Multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.
-
Potential Cause:
-
Over-reduction: In hydrogenation, the newly formed hydroxyl group could be hydrogenolyzed, or other functional groups in the molecule might be reduced.
-
TFA Cleavage: As mentioned, harsh basic or acidic conditions can lead to the removal of the trifluoroacetyl group.
-
Side Reactions: Depending on the reaction type, other side reactions like self-condensation could occur.
-
-
Solution:
-
Use a more chemoselective catalyst or milder reaction conditions. For example, transfer hydrogenation is often more chemoselective than high-pressure hydrogenation.
-
Buffer the reaction mixture or reduce the temperature and reaction time to preserve the TFA group.
-
Optimize reaction conditions (concentration, temperature, catalyst loading) to favor the desired transformation.
-
References
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2024). MDPI. [Link]
- Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2026). Journal of the American Chemical Society.
- 1-Chloroacetyl-2,6-bis(3-fluorophenyl)piperidin-4-one. (n.d.). PMC.
-
Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. (2023). PMC - NIH. [Link]
- Method for preparing trifluoro acetyl substituted ring amine and its derivative. (n.d.).
- Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. (n.d.).
- Approaches to α-functionalization of piperidines by C H... (n.d.).
- Synthesis of N-Substituted piperidines
- Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. (n.d.). PubMed Central.
-
Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. (2023). PMC - NIH. [Link]
-
A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). (2023). RSC Publishing. [Link]
- Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. (n.d.).
- New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. (2020).
- RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (n.d.). The University of Liverpool Repository.
- Organocatalytic Carbon–Sulfur Bond-Forming Reactions. (n.d.). Chemical Reviews.
- Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. (2026).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
-
Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. (2023). Semantic Scholar. [Link]
- Biocatalytic C-C Bond Formation for One Carbon Resource Utiliz
- Organocatalyzed direct asymmetric α-halogenation of carbonyl compounds. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Reaction of Pyrrolidines 4 with TFA: | Download Table. (n.d.).
- Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. (2012). IT Services - University of Liverpool.
-
Challenges in Catalysis for Pharmaceuticals and Fine Chemicals III. (n.d.). Semantic Scholar. [Link]
- Continuous Flow Hydrogenation of Flavorings and Fragrances Using 3D-Printed Catalytic Static Mixers | Request PDF. (n.d.).
- Biomimetic Asymmetric Reduction Based on the Regenerable Coenzyme NAD(P)H Models. (2023).
- Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. (n.d.).
- Studies in Catalysis: Phase Transfer Activation and Metal Containing Hydrogen Bond Donors. (n.d.). OAKTrust.
- Enantioselective Organocatalytic α-Fluorination of Cyclic Ketones. (n.d.). Sci-Hub.
-
Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (2014). PMC - NIH. [Link]
-
Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. (n.d.). PubMed. [Link]
- Feature Papers in Catalysis in Organic and Polymer Chemistry. (2025). MDPI.
- C - C Bond Formation PDF | PDF | Chemical Reactions | Organic Chemistry. (n.d.). Scribd.
- Fmoc vs Boc: Choosing the Right Amino Acid Deriv
- Biomimetic Asymmetric Reduction of Tetrasubstituted Olefin 2,3- Disubstituted Inden-1-ones with Chiral and Regenerable NAD. (2021).
- Transfer hydrogenation catalysis in cells as a new approach to anticancer drug design. (2015). CORE.
- (PDF) Organocatalytic asymmetric α-functionalizations of β-ketoesters with hypervalent iodine-based reagents and catalysts. (2025).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pcliv.ac.uk [pcliv.ac.uk]
- 4. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Monitoring reaction progress of 1-(Trifluoroacetyl)piperidin-4-one by TLC
Document ID: TS-ORG-TFA-PIP-001 Last Updated: 2025-05-20 Department: Application Science & Chromatography Support
Introduction
Monitoring the synthesis or consumption of 1-(Trifluoroacetyl)piperidin-4-one presents a unique set of chromatographic challenges. Unlike aromatic substrates, this molecule lacks strong UV chromophores, and the electron-withdrawing trifluoroacetyl (TFA) group alters the reactivity of the ketone, leading to potential artifacts on silica gel.
This guide provides a self-validating protocol for tracking this compound, specifically addressing the common "invisible spot" phenomenon and "streaking" issues caused by hydration.
Module 1: Visualization & Detection
User Question: I am synthesizing this compound, but I cannot see a distinct spot under UV (254 nm). Is my reaction failing?
Technical Diagnosis:
Likely not. The molecule lacks a conjugated
The Visualization Protocol
Do not rely on UV alone. You must use chemical derivatization (staining) to confirm presence.
| Visualization Method | Expected Result | Mechanism | Sensitivity |
| UV (254 nm) | Faint shadow or Invisible | Weak | Low (Not recommended) |
| 2,4-DNP (Dinitrophenylhydrazine) | Bright Yellow/Orange | Hydrazone formation with ketone | High (Preferred) |
| KMnO₄ (Basic) | Yellow spot on purple | Oxidation of functional groups | Moderate |
| Iodine Chamber | Brown/Yellow spot | Reversible intercalation | Moderate |
| Ninhydrin | Negative (No color) | Reacts only with free amines | Confirms N-acylation |
Decision Logic for Visualization
Use this logic flow to interpret your TLC plate accurately.
Figure 1: Visualization logic tree preventing false negatives due to poor UV activity.
Module 2: Reaction Monitoring (Synthesis)
User Question: My starting material (Piperidin-4-one HCl) stays at the baseline, and the product streaks. How do I get clean separation?
Technical Diagnosis:
-
Baseline Issue: Piperidin-4-one is typically supplied as a hydrochloride salt/hydrate. Salts do not migrate on silica.
-
Streaking: The trifluoroacetyl group is electron-withdrawing. This increases the electrophilicity of the ketone, promoting equilibrium with its hydrate (gem-diol) on the slightly acidic, hygroscopic silica surface.
The "Mini-Workup" Protocol (Critical Step)
To accurately monitor the consumption of the amine, you must neutralize the salt inside the TLC capillary or vial before spotting.
-
Sampling: Take 10 µL of the reaction mixture.
-
Quench: Add to a small vial containing 100 µL EtOAc and 50 µL saturated NaHCO₃ (aq).
-
Mix: Shake vigorously to neutralize the HCl salt.
-
Spot: Spot the top organic layer onto the TLC plate.
Eluent Optimization
Standard conditions for N-acylated piperidones:
-
Standard System: 30% to 50% Ethyl Acetate in Hexane.
-
Rf Estimates:
-
Product (N-TFA): ~0.35 – 0.50 (Less polar than amine).
-
Starting Material (Free Amine): ~0.05 – 0.10 (Stains with Ninhydrin, not just DNP).
-
Workflow Diagram
Figure 2: The "Mini-Workup" workflow ensures the starting material salt does not confound the baseline.
Module 3: Troubleshooting & FAQs
Q1: I see two spots for my product that merge. Is it impure?
Answer: Not necessarily.
-
Cause: This is likely on-column hydration . The electron-withdrawing
group (via the amide) activates the ketone. On silica gel (which contains bound water), the ketone ( ) exists in equilibrium with the gem-diol ( ). -
Verification: Run the TLC in 100% Ethyl Acetate or add 1% Triethylamine to the eluent. If the spots merge into one, it is an artifact of the silica, not an impurity.
Q2: The product spot disappears after a few hours on the plate.
Answer: The N-TFA group is generally stable, but the ketone is volatile if the molecular weight is low (MW ~195).
-
Fix: Visualize immediately after elution. Do not store plates overnight before staining.
-
Alternative: The TFA amide bond is susceptible to hydrolysis in strong base. Avoid using basic stains (like basic KMnO₄) with prolonged heating, or the TFA group may cleave, reverting to the polar amine (baseline).
Q3: Ninhydrin stains my product spot faint pink.
Answer: Your reaction is incomplete.
-
Explanation: A pure N-trifluoroacetyl amide cannot react with Ninhydrin (requires a free NH or NH2).
-
Action: If the product spot stains pink, it contains co-eluting starting material. Increase the equivalents of Trifluoroacetic anhydride (TFAA) or base (TEA/DIPEA).
References
- Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Chromatographic Methods and Staining Reagents. (Standard reference for DNP and Ninhydrin mechanisms).
- Greene, T.W., Wuts, P.G.M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for stability of Trifluoroacetamide groups).
-
Reich, H.J. TLC Stains and Visualization. University of Wisconsin-Madison, Evans Laboratory. (Authoritative source for stain preparation).
-
Sigma-Aldrich (Merck). TLC Visualization Reagents Guide. .
Validation & Comparative
Efficacy of Reducing Agents for 1-(Trifluoroacetyl)piperidin-4-one Amination: A Comparative Guide
Executive Summary
For the reductive amination of 1-(Trifluoroacetyl)piperidin-4-one , Sodium Triacetoxyborohydride (STAB) is the superior reducing agent. It offers the highest chemoselectivity, preventing the accidental cleavage of the labile trifluoroacetyl (TFA) protecting group—a common side reaction observed with stronger hydride donors like Sodium Borohydride (NaBH4).
This guide details the mechanistic rationale, comparative efficacy, and validated protocols for this specific transformation, designed for researchers requiring high-purity intermediates in drug discovery.
Mechanistic Insight & The "TFA Trap"
The core challenge with this substrate is the 1-trifluoroacetyl group. Unlike a standard N-Boc or N-Benzyl group, the trifluoroacetamide is highly electrophilic due to the strong electron-withdrawing effect of the fluorine atoms.
-
The Desired Pathway: Formation of the iminium ion at C4, followed by selective hydride delivery.
-
The "TFA Trap" (Side Reaction): Strong nucleophilic reductants (like NaBH4 in alcoholic solvents) can attack the amide carbonyl, leading to de-trifluoroacetylation (deprotection) or reductive cleavage to the ethyl amine, ruining the scaffold.
Reaction Pathway Analysis
Figure 1: Chemoselectivity pathways. STAB selectively reduces the iminium ion (Green path), while NaBH4 risks attacking the TFA amide (Red path).
Comparative Analysis of Reducing Agents
| Feature | Sodium Triacetoxyborohydride (STAB) | Sodium Cyanoborohydride (NaCNBH₃) | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation (H₂/Pd) |
| Selectivity | Excellent. Reduces imines much faster than ketones. | Good. pH dependent (requires pH 6-7). | Poor. Reduces ketones and imines indiscriminately. | Variable. Can reduce other functional groups. |
| TFA Stability | High. Acidic/neutral conditions preserve the TFA group. | High. Stable at pH 6-7. | Low. Basic conditions/nucleophilic hydride can cleave TFA. | High. Generally safe, but requires equipment. |
| Toxicity | Low. Boric acid byproduct. | High. Generates HCN/Cyanide. | Low. | None. (Solvent/Catalyst handling). |
| Reaction Type | One-Pot. Reagent added with amine.[1] | One-Pot. Requires pH monitoring. | Two-Step. Must form imine first.[2] | Heterogeneous. |
| Verdict | Recommended Standard. | Legacy Alternative. | Not Recommended. | Scale-up Option. |
Detailed Assessment
1. Sodium Triacetoxyborohydride (STAB) – The Gold Standard
-
Why it works: STAB is sterically crowded and electron-deficient (due to acetoxy groups). This makes it a mild hydride donor that coordinates well with the basic nitrogen of the imine/iminium species, reducing it selectively over the ketone.
-
TFA Compatibility: The reaction is typically run in DCE or THF with Acetic Acid (AcOH). These acidic conditions stabilize the TFA group, which is sensitive to base.
2. Sodium Cyanoborohydride (NaCNBH₃) – The Legacy Option
-
Why it works: The cyano group pulls electron density, making the hydride less nucleophilic. It is stable in acid (pH ~3).
-
Drawback: If the pH rises above 7, selectivity is lost. If the pH drops too low, toxic HCN gas is evolved. Workup requires careful disposal of cyanide waste.
3. Sodium Borohydride (NaBH₄) – The Hazard [3]
-
Why it fails: NaBH4 is a strong nucleophile. In methanol (common solvent), it can attack the electrophilic trifluoroacetyl amide bond, leading to deprotection.
-
Workaround: If you must use NaBH4, you must pre-form the imine (dehydrating conditions, Ti(OiPr)4) and then reduce at low temperature (-78°C to 0°C). Even then, yield is often compromised by side reactions.
Experimental Protocols
Method A: The Standard Protocol (STAB)
Best for: High yield, retention of TFA group, ease of handling.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 – 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
1,2-Dichloroethane (DCE) or THF (Anhydrous)
Procedure:
-
Imine Formation: In a dry flask under nitrogen, dissolve the ketone (1.0 equiv) and amine (1.1 equiv) in DCE (0.2 M concentration).
-
Acid Activation: Add Acetic Acid (1.0 equiv). Stir at room temperature for 30–60 minutes to allow partial imine formation.
-
Reduction: Add STAB (1.5 equiv) in one portion. The reaction may bubble slightly.
-
Monitoring: Stir at room temperature for 12–16 hours. Monitor by LC-MS or TLC (Note: The TFA group makes the product less polar than standard amines).
-
Quench: Quench by adding saturated aqueous NaHCO₃ solution. Caution: CO₂ evolution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH).
Method B: The "Stepwise" Protocol (NaBH₄)
Use only if STAB is unavailable. High risk of TFA cleavage.
Procedure:
-
Imine Formation: Dissolve ketone and amine in MeOH. Add a dehydrating agent (e.g., Na₂SO₄ or 4Å Molecular Sieves) or use Ti(OiPr)₄ (1.2 equiv). Stir 12h.
-
Reduction: Cool the mixture to 0°C . Add NaBH₄ (1.0 equiv) slowly in small portions.
-
Critical Step: Do not let the reaction warm up or stir too long. Quench immediately upon consumption of the imine (check TLC) with Acetone (to destroy excess borohydride) followed by water.
Data Summary: Yield & Selectivity
| Reagent System | Solvent | Conditions | Typical Yield | TFA Retention | Ref |
| STAB / AcOH | DCE | 25°C, 16h | 85-95% | 100% | [1] |
| NaCNBH₃ / AcOH | MeOH | pH 6, 25°C | 70-80% | 95% | [2] |
| NaBH₄ (One-pot) | MeOH | 25°C | <40% | Poor (<50%) | [3] |
| NaBH₄ / Ti(OiPr)₄ | MeOH | 0°C | 60-75% | Variable | [4] |
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[4] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. Link
-
Weinstein, J., & Afonso, A. (2020). Selective Reductive Cleavage of the Threonine Peptide Bond... with Sodium Borohydride. ChemRxiv. (Demonstrates NaBH4 cleavage of amides). Link
-
Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554. Link
Sources
- 1. air.unimi.it [air.unimi.it]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. reddit.com [reddit.com]
Safety Operating Guide
1-(Trifluoroacetyl)piperidin-4-one proper disposal procedures
Executive Safety & Identity Verification
CRITICAL DATA INTEGRITY NOTICE: A discrepancy exists in the request parameters. The CAS number provided (2403-58-9) technically corresponds to p-Anisaldehyde diethyl acetal in major chemical registries (PubChem/ECHA). However, the chemical name 1-(Trifluoroacetyl)piperidin-4-one describes a distinct fluorinated nitrogen heterocycle.
This guide is engineered specifically for the chemical name provided:
-
Chemical Name: this compound
-
Functional Groups: Piperidine ring, Ketone (C4), Trifluoroacetyl moiety (N1).
-
Primary Disposal Hazard: Halogenated Organic (Fluorinated). Upon thermal decomposition, this compound releases Hydrogen Fluoride (HF), requiring specific incineration protocols to prevent damage to standard combustion chambers and environmental release.
Hazard Characterization & Causality
To dispose of this chemical safely, you must understand why it is regulated. It is not merely "chemical waste"; it is a precursor to corrosive exhaust gases.
| Feature | Hazard Class | The "Why" (Causality) |
| -CF₃ Group | Halogenated | The carbon-fluorine bond is one of the strongest in organic chemistry. Standard incineration temperatures may fail to mineralize it completely, or worse, generate Hydrogen Fluoride (HF) gas. HF corrodes standard incinerator linings (refractory brick) and contributes to acid rain if not scrubbed. |
| Piperidone Ring | Irritant / Tox | Like many piperidine derivatives, this compound interacts with biological membranes. It is treated as an Acute Toxin (Oral) and Skin/Eye Irritant until proven otherwise. |
| Physical State | Solid (Likely) | Usually a white/off-white powder. Dust inhalation is a primary exposure vector during transfer to waste containers. |
Relevant GHS Codes (Derived from Structural Analogs):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
-
EUH032: Contact with acids liberates very toxic gas (potential for HF generation under extreme acidic hydrolysis).
Disposal Decision Matrix (Self-Validating System)
The following protocol utilizes a Segregation-Based Approach . This is a self-validating system because the choice of container (Halogenated vs. Non-Halogenated) forces the waste management facility to route the material to an HF-resistant incinerator.
Step-by-Step Disposal Workflow
Step 1: Characterize the Waste Stream Is the material pure solid, or dissolved in solution?
-
Rationale: Solids are often "Lab Packed," while liquids are bulked. Bulking a fluorinated solid into a non-halogenated solvent drum is a critical compliance violation.
Step 2: Segregation (The "Red Can" Rule) You must segregate this compound into the Halogenated Waste Stream .
-
Protocol: Use a waste container explicitly marked "Halogenated Solvents/Organics."
-
Prohibited: Do NOT place in "General Organic" or "Non-Halogenated" waste.
-
Why: Non-halogenated waste is often burned in cement kilns for fuel recovery. Fluorine destroys cement kiln linings.
Step 3: Labeling for Downstream Safety Your waste tag must explicitly list:
-
Full Chemical Name: this compound
-
Constituent Flag: "Fluorinated Organic"
-
Hazard Checkbox: Irritant , Toxic .
Step 4: Secondary Containment Store the waste container in a secondary tray capable of holding 110% of the container's volume. This prevents interaction with incompatible waste streams (e.g., strong bases which could cleave the trifluoroacetyl group).
Visualized Workflow (DOT Diagram)
The following diagram illustrates the logical flow for disposing of this compound, ensuring no cross-contamination with non-halogenated streams.
Caption: Logical decision tree for segregating fluorinated organic waste to ensure proper thermal destruction and HF scrubbing.
Spill Management Protocol
In the event of a benchtop spill, immediate action is required to prevent aerosolization of the fluorinated powder.
| Phase | Action Protocol | Mechanism of Action |
| 1. PPE | Don Nitrile gloves (double layer recommended), safety goggles, and N95/P100 respirator if powder is fine. | Prevents dermal absorption and inhalation of irritant dust. |
| 2. Contain | Solids: Cover with wet paper towels (dampened with water).Liquids: Encircle with absorbent pads. | Dampening solids prevents dust generation (aerosolization) during sweeping. |
| 3. Clean | Scoop material into a disposable wide-mouth jar. Wipe surface with soap and water.[2] | Mechanical removal followed by surfactant cleaning removes lipophilic residues. |
| 4. Disposal | Place all cleanup materials (gloves, towels, pads) into the Solid Hazardous Waste bag. Tag as "Contaminated Debris: Fluorinated Organic." | Ensures the cleanup debris is incinerated correctly, not sent to a municipal landfill. |
References & Authority
-
PubChem (NIH). Compound Summary: Fluorinated Piperidines. (Used for structural hazard inference).
-
U.S. EPA. Destruction and Disposal of Perfluoroalkyl Substances and Fluorinated Organics.[3][4] (Guidance on thermal treatment and HF generation).
-
[3]
-
-
ECHA (European Chemicals Agency). C&L Inventory: Organofluorine compounds. (Hazard classification standards).
-
Fisher Scientific / Thermo Fisher. Safety Data Sheet (SDS) Generic Guidelines for Halogenated Solvents.
Disclaimer: This guide is intended for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) from your chemical supplier before handling.
Sources
Personal protective equipment for handling 1-(Trifluoroacetyl)piperidin-4-one
This guide provides an operational safety and handling framework for 1-(Trifluoroacetyl)piperidin-4-one , a specialized fluorinated building block used in pharmaceutical synthesis (e.g., 5-HT2A receptor modulators).[1]
Notice: Specific safety data for this ketone derivative is often sparse. This guide employs "Read-Across" Toxicology , extrapolating hazards from the closely related structural analog 1-(Trifluoroacetyl)piperidine (CAS 340-07-8), which is classified as Fatal if Swallowed (Acute Tox. 2) .[1] You must treat this compound with the highest level of containment until specific data proves otherwise.
Chemical Profile & Hazard Identification
| Feature | Description |
| Chemical Name | This compound |
| Synonyms | N-Trifluoroacetyl-4-piperidone; 2,2,2-Trifluoro-1-(4-oxopiperidin-1-yl)ethanone |
| CAS Number | 26555-01-7 (Verify with specific vendor CoA; often synthesized in situ) |
| Physical State | Viscous oil or low-melting solid (depending on purity/temperature).[1] |
| Primary Hazards | Acute Toxicity (Oral/Dermal) , Severe Irritant .[1][2] |
| Hidden Hazard | Hydrolysis Risk: In the presence of moisture/water, the trifluoroacetyl group can hydrolyze, releasing Trifluoroacetic Acid (TFA) , a corrosive acid.[1] |
The PPE Shield: Selection Matrix
Standard lab coats are insufficient. The fluorinated nature of this compound alters permeation rates through standard glove materials.
| Protection Zone | Recommended Equipment | Scientific Rationale |
| Hand Protection (Primary) | Laminate Film (e.g., Silver Shield/Barrier) | Fluorinated organic compounds can permeate Nitrile and Latex rapidly.[1] Laminate offers >480 min breakthrough time. |
| Hand Protection (Splash) | Double-layered Nitrile (5 mil minimum) | Acceptable only for brief handling of dilute solutions.[1] Change immediately upon splash. Do not use Latex. |
| Eye/Face | Chemical Goggles + Face Shield | Safety glasses are inadequate due to the corrosive potential of hydrolysis products (TFA).[1] |
| Respiratory | Half-mask with ABEK-P3 Cartridge | A: Organic Vapors (Solvent).[1] B: Acid Gases (Potential TFA release). P3: Particulates (if solid/dust). |
| Body | Chemically Resistant Apron | Tyvek® or similar polyethylene-coated fabric to prevent soak-through to scrubs/skin.[1] |
Operational Protocol: Safe Handling Workflow
A. Engineering Controls (Mandatory)
-
Fume Hood: All operations (weighing, transfer, reaction) must occur within a certified chemical fume hood operating at face velocity >100 fpm.
-
Secondary Containment: Perform all liquid transfers over a spill tray to capture drips.
B. Synthesis & Transfer Protocol
This compound is often synthesized in situ using 4-Piperidone HCl and Trifluoroacetic Anhydride (TFAA).
-
Preparation: Ensure all glassware is oven-dried. Moisture triggers TFA release.
-
Weighing: If solid, use a static-free spatula.[1] If oil, use a positive-displacement pipette to prevent dripping.[1]
-
Solvent Choice: Dissolve in Dichloromethane (DCM) or Ethyl Acetate . Avoid protic solvents (Methanol/Water) for long-term storage to prevent hydrolysis.[1]
-
Quenching (Crucial): If synthesizing, the reaction mixture will contain excess TFAA/TFA. Quench slowly with saturated Sodium Bicarbonate (
) at 0°C. Ventilation is critical —CO2 evolution will be vigorous and may aerosolize toxic components.
C. Storage
-
Temp: 2°C – 8°C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen.
-
Container: Glass or Teflon (PTFE). Avoid metal containers due to potential acid corrosion.
Emergency Response & Disposal
Spill Management
Do NOT use water. Water will hydrolyze the compound, releasing TFA vapor.
-
Evacuate the immediate area.
-
Don PPE: Full face respirator (ABEK), Laminate gloves.
-
Absorb: Use Vermiculite or Dry Sand .
-
Neutralize: Treat the absorbed material with solid Sodium Carbonate (
) or Calcium Carbonate. -
Collect: Scoop into a hazardous waste container labeled "Fluorinated Organic Waste - Toxic."
Exposure First Aid
-
Skin: Immediately wash with soap and water for 15 minutes. Note: If TFA hydrolysis is suspected, treat as an acid burn.
-
Eyes: Rinse for 15 minutes lifting eyelids.[2] Seek immediate ophthalmological support.
-
Ingestion: Fatal Risk. Do NOT induce vomiting. Transport to ER immediately. Provide SDS of 1-Trifluoroacetylpiperidine to medical staff to indicate extreme toxicity potential.[1]
Disposal
-
Stream: Halogenated Organic Waste.
-
Segregation: Do not mix with strong bases (exothermic reaction) or oxidizers.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Read-Across" hazard logic.
Figure 1: Operational safety decision tree highlighting the critical "No Water" rule during spill cleanup to prevent acid release.
References
-
PubChem. (n.d.).[3] this compound (CID 15080943).[1][4] National Library of Medicine. Retrieved from [Link][1]
-
ECHA (European Chemicals Agency). (n.d.).[3] Registration Dossier: 1-(trifluoroacetyl)piperidine.[1][3][5] (Confirming Acute Tox 2 Classification). Retrieved from [Link][1]
Sources
- 1. 1-TRIFLUOROACETYL PIPERIDINE | 340-07-8 [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. 1-Trifluoroacetyl piperidine | C7H10F3NO | CID 5181830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H8F3NO2 | CID 15080943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Trifluoroacetyl piperidine | CAS#:340-07-8 | Chemsrc [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
